Perzebertinib
Description
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Properties
Molecular Formula |
C27H26F2N8O3 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C27H26F2N8O3/c1-16-10-17(4-6-19(16)39-23-11-22-31-14-34-37(22)15-33-23)35-26-24-18(30-13-32-26)5-7-20(38-3)25(24)40-21-8-9-36(2)12-27(21,28)29/h4-7,10-11,13-15,21H,8-9,12H2,1-3H3,(H,30,32,35)/t21-/m1/s1 |
InChI Key |
PTKRHBXNNDLRPO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)O[C@@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=N5 |
Origin of Product |
United States |
Foundational & Exploratory
Perzebertinib's Mechanism of Action in HER2+ Breast Cancer: An In-depth Technical Guide
Abstract
Perzebertinib (ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that potently and selectively targets human epidermal growth factor receptor 2 (HER2). In HER2-positive (HER2+) breast cancer, aberrant HER2 signaling drives tumor proliferation and survival. This compound exerts its anti-tumor activity through direct inhibition of HER2 kinase activity, leading to the suppression of downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in HER2+ breast cancer, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.
Introduction to HER2+ Breast Cancer and this compound
HER2+ breast cancer, characterized by the amplification of the ERBB2 gene, accounts for approximately 15-20% of all breast cancers and is historically associated with aggressive disease and poor prognosis. The overexpression of the HER2 receptor tyrosine kinase leads to constitutive activation of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth, proliferation, and survival.
This compound is a novel HER2 antagonist currently in Phase 1/2 clinical development for the treatment of HER2+ solid tumors, including breast cancer with brain metastases.[1] A key feature of this compound is its ability to cross the blood-brain barrier, addressing a significant unmet need in patients who have developed CNS metastases.[2][3]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive and reversible inhibition of the ATP-binding site within the intracellular kinase domain of the HER2 receptor. This prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.
Direct Inhibition of HER2 Kinase Activity
This compound has demonstrated potent and selective inhibition of HER2. In preclinical studies, this compound inhibited HER2 in the BT474 HER2+ breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 9.5 nM.[4] In contrast, its inhibitory activity against wild-type epidermal growth factor receptor (EGFR) was significantly lower, with an IC50 of 12 µM in H838 cells, indicating a high degree of selectivity for HER2 over EGFR.[4]
Downregulation of Pro-Survival Signaling Pathways
By inhibiting HER2 kinase activity, this compound is anticipated to block the two major downstream signaling pathways that are constitutively active in HER2+ breast cancer:
-
The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of HER2 by this compound is expected to reduce the phosphorylation and activation of PI3K, AKT, and mTOR, ultimately leading to decreased cell viability and induction of apoptosis.
-
The MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound's inhibition of HER2 is expected to suppress the Ras/Raf/MEK/ERK signaling cascade, resulting in cell cycle arrest and reduced tumor growth.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HER2+ breast cancer models, particularly in the context of brain metastases.
In Vitro Activity
The in vitro potency of this compound has been established in HER2-amplified breast cancer cell lines.
| Cell Line | Target | IC50 (nM) | Reference |
| BT474 | HER2 | 9.5 | [4] |
| H838 | wt-EGFR | 12,000 | [4] |
In Vivo Xenograft Models
In a BT474 brain metastasis orthotopic xenograft model, this compound demonstrated dose-dependent and significant anti-tumor activity.[2][5] Notably, its efficacy in this CNS model was superior to that of tucatinib, another brain-penetrant HER2 TKI.[3] Furthermore, this compound showed synergistic effects when combined with capecitabine and trastuzumab, leading to significantly improved intracranial efficacy.[2][6]
| Animal Model | Treatment | Outcome | Reference |
| BT474 Brain Metastasis Orthotopic Xenograft | This compound (monotherapy) | Dose-dependent and significant anti-tumor activity; superior to tucatinib | [2][3] |
| BT474 Brain Metastasis Orthotopic Xenograft | This compound + Capecitabine + Trastuzumab | Significantly improved intracranial efficacy | [2][6] |
Clinical Data in HER2+ Breast Cancer
The safety and efficacy of this compound are being evaluated in the ongoing Phase 1/2 clinical trial NCT04487236.[2] This study has provided promising early data for this compound as both a monotherapy and in combination therapy for patients with HER2+ breast cancer, including those with brain metastases.
Pharmacokinetics
A key clinical finding is the excellent CNS penetration of this compound. The unbound brain-to-plasma concentration ratio (Kpuu,CSF) was determined to be 4.9, indicating high levels of the drug reach the brain.[2][6]
Clinical Efficacy
In TKI-naïve patients with HER2+ breast cancer brain metastases, this compound has demonstrated significant clinical activity.
| Treatment Setting | Overall Response Rate (ORR) | Intracranial ORR (iORR) | Disease Control Rate (DCR) | Reference |
| Monotherapy (TKI-naïve) | 50% | 50% | - | [2][3] |
| Combination with Capecitabine + Trastuzumab (TKI-naïve) | 78.9% | 73.7% | 100% | [2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action and efficacy of HER2 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
HER2+ breast cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis of HER2 Signaling
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a direct measure of the compound's effect on signaling pathways.
Methodology:
-
HER2+ breast cancer cells are treated with this compound at various concentrations and for different time points.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Female athymic nude mice (6-8 weeks old) are used.
-
HER2+ breast cancer cells (e.g., BT474) are implanted subcutaneously or orthotopically into the mammary fat pad.
-
For brain metastasis models, cells are injected intracranially.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses, typically once or twice daily. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blot, immunohistochemistry).
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not yet been reported, resistance to HER2 TKIs is a known clinical challenge. Potential mechanisms of resistance may include:
-
Gatekeeper Mutations: Mutations in the HER2 kinase domain, such as the L755S mutation, can interfere with the binding of TKIs.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways through mutations in downstream components (e.g., PIK3CA mutations), can confer resistance to HER2 inhibition.
-
Increased HER3 Signaling: Overexpression or activation of HER3 can lead to continued signaling through the PI3K/AKT pathway, even in the presence of HER2 inhibition.
-
Upregulation of other Receptor Tyrosine Kinases: Increased signaling from other RTKs, such as MET or IGF-1R, can provide alternative survival signals to the cancer cells.
Conclusion
This compound is a promising, brain-penetrant HER2 tyrosine kinase inhibitor with potent preclinical and early clinical activity in HER2+ breast cancer, including challenging-to-treat brain metastases. Its mechanism of action is centered on the direct inhibition of HER2 kinase activity, leading to the suppression of critical pro-survival signaling pathways. Further clinical development will be crucial to fully elucidate its efficacy and safety profile and to understand the potential mechanisms of resistance that may arise. The data summarized in this guide underscore the potential of this compound as a valuable addition to the therapeutic armamentarium for HER2+ breast cancer.
References
- 1. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 3. Preclinical and Early Clinical Data Show Promising Antitumor Activity With the HER2 Inhibitor ZN-1041 in Patients With Breast Cancer and Brain Metastases [jhoponline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
ZN-A-1041: A Technical Guide to a Novel HER2 Inhibitor for Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-A-1041, also known as Perzebertinib (RG6596), is a potent and selective, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). Developed by Zion Pharma and now under global development by Roche, ZN-A-1041 is distinguished by its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating HER2-positive breast cancer brain metastases (BCBM), a significant unmet medical need. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of ZN-A-1041.
Discovery and Rationale
The discovery of ZN-A-1041 was driven by the urgent need for effective therapies for patients with HER2-positive metastatic breast cancer that has spread to the brain. While several HER2-targeted therapies exist, many have limited efficacy against brain metastases due to their inability to cross the BBB. ZN-A-1041 was specifically designed to overcome this limitation. Preclinical studies have shown that unlike many other HER2 TKIs, ZN-A-1041 is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing for greater accumulation in the central nervous system. This unique characteristic positions ZN-A-1041 as a promising agent for patients with both systemic and intracranial disease.
Synthesis Pathway
The chemical synthesis of ZN-A-1041, with the IUPAC name N-{1-[8-({3-methyl-4-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]phenyl}amino)-[1][2]diazino[5,4-d]pyrimidin-2-yl]piperidin-4-yl}prop-2-enamide, is detailed in patent WO 2021/213800 A1. The synthesis is a multi-step process involving the construction of the core pyrimidine and benzimidazole ring systems, followed by the introduction of the piperidine and acrylamide moieties.
Experimental Protocol: Synthesis of ZN-A-1041 (Illustrative)
A detailed, step-by-step synthesis protocol is outlined in the aforementioned patent. The general approach involves:
-
Synthesis of the core pyrimidine structure: This typically involves the condensation of appropriate precursors to form the diaminopyrimidine ring.
-
Formation of the benzimidazole moiety: A substituted o-phenylenediamine is reacted with a carboxylic acid or its derivative to yield the benzimidazole ring system.
-
Coupling of the pyrimidine and aniline fragments: The core pyrimidine is coupled with a substituted aniline derivative, often via a nucleophilic aromatic substitution reaction.
-
Introduction of the piperidine side chain: The piperidine group is introduced onto the pyrimidine core.
-
Final acylation step: The synthesis is completed by the acylation of the piperidine nitrogen with acryloyl chloride to introduce the reactive acrylamide group, which is crucial for its covalent binding to the target.
A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the referenced patent documentation.
Mechanism of Action and Signaling Pathway
ZN-A-1041 is a selective inhibitor of HER2 tyrosine kinase. In HER2-positive cancers, the overexpression of the HER2 receptor leads to its dimerization and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket of the HER2 kinase domain, ZN-A-1041 blocks its autophosphorylation and the subsequent activation of these downstream signaling cascades, ultimately leading to the inhibition of tumor growth and induction of apoptosis.
Caption: HER2 Signaling Pathway and the inhibitory action of ZN-A-1041.
Preclinical Data
ZN-A-1041 has demonstrated potent and selective inhibitory activity against HER2 in a variety of preclinical models.
In Vitro Activity
| Cell Line | Target | IC50 (nM) |
| BT474 | HER2 | 9.5 |
| H838 | wt-EGFR | 12,000 |
| Source: --INVALID-LINK-- |
In Vivo Efficacy in Xenograft Models
ZN-A-1041 has shown significant anti-tumor activity in xenograft models of HER2-positive breast cancer, including models of brain metastases.[3] In these models, ZN-A-1041 demonstrated dose-dependent tumor growth inhibition and was superior to other HER2 TKIs in reducing intracranial tumor burden.[3]
Experimental Protocol: Orthotopic Brain Metastasis Xenograft Model
-
Cell Culture: HER2-positive breast cancer cells (e.g., BT474-luc) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Intracranial Injection: A stereotactic apparatus is used to inject the cancer cells into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized to receive vehicle control, ZN-A-1041, or a comparator drug orally at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, brains are harvested for histological analysis and to determine tumor burden.
Clinical Development
ZN-A-1041 is currently being evaluated in Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with HER2-positive advanced solid tumors, including those with brain metastases.
Phase 1 Clinical Trial (NCT04487236)
This is a multicenter, open-label, dose-escalation and expansion study.[1][4]
-
Phase 1a (Monotherapy Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ZN-A-1041 as a single agent.[1][4]
-
Phase 1b (Combination Dose Escalation): To evaluate the safety and tolerability of ZN-A-1041 in combination with capecitabine and trastuzumab.[1][4]
-
Phase 1c (Combination Dose Expansion): To further evaluate the safety and efficacy of the combination therapy in patients with HER2-positive breast cancer with brain metastases.[1][4][5]
Experimental Protocol: Phase 1 Clinical Trial (NCT04487236)
-
Patient Population: Patients with histologically or cytologically confirmed HER2-positive advanced solid tumors who have progressed on or are intolerant to standard therapies.[1][4] Patients with stable or asymptomatic brain metastases are eligible.[1][4]
-
Study Design: The study follows a "3+3" dose-escalation design.[4]
-
Treatment Administration: ZN-A-1041 is administered orally in enteric-coated capsules.[1][4] In the combination arms, it is given with standard doses of capecitabine and trastuzumab.[1][4]
-
Assessments: Safety is assessed through monitoring of adverse events, laboratory tests, and physical examinations. Efficacy is evaluated based on tumor response according to RECIST 1.1 criteria. Pharmacokinetic parameters are also assessed.
Clinical Efficacy Data
Preliminary results from the Phase 1 trial have been encouraging.
| Trial Phase | Treatment | Patient Population | Overall Response Rate (ORR) | Intracranial ORR (iORR) |
| Phase 1a/1b Monotherapy | ZN-A-1041 | TKI-naïve, HER2+ mBC | 50% | 50% |
| Phase 1c Combination | ZN-A-1041 + Capecitabine + Trastuzumab | TKI-naïve, HER2+ BCBM | 78.9% | 73.7% |
| Source: --INVALID-LINK--[3][6] |
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1a/1b study showed that ZN-A-1041 exposure increased with dose escalation.[3][6] The brain-to-plasma concentration ratio (Kpuu,csf) was determined to be 4.9, indicating excellent brain penetration.[3][6]
Logical Workflow for ZN-A-1041 Development
Caption: A simplified workflow of the drug development process for ZN-A-1041.
Conclusion
ZN-A-1041 is a promising, next-generation HER2-targeted therapy with a unique ability to penetrate the blood-brain barrier. The preclinical and early clinical data demonstrate its potential to address the significant unmet need for patients with HER2-positive breast cancer and brain metastases. Ongoing and future clinical trials will further define its role in the treatment landscape for this challenging disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. UCSF Solid Tumor Trial → ZN-A-1041 Enteric Capsules or Combination in Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 3. asco.org [asco.org]
- 4. Clinical Trial: NCT04487236 - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
Perzebertinib (ZN-A-1041): An In-depth Technical Guide to Therapeutic Targets Beyond HER2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perzebertinib (also known as ZN-A-1041) is a potent, orally bioavailable, central nervous system (CNS) penetrant tyrosine kinase inhibitor (TKI) primarily developed for the treatment of HER2-positive solid tumors, with a particular focus on breast cancer brain metastases.[1][2][3] While its primary mechanism of action is the robust inhibition of the human epidermal growth factor receptor 2 (HER2), preclinical data has revealed that its therapeutic landscape extends to other kinases. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound beyond HER2, with a focus on its activity against the epidermal growth factor receptor (EGFR). This document includes available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
This compound is a next-generation HER2 inhibitor designed to overcome some of the limitations of existing therapies, notably by demonstrating significant blood-brain barrier permeability.[1] Its high selectivity for HER2 is a key feature, however, like many kinase inhibitors, it possesses a wider range of activity that may contribute to its overall efficacy and potential side-effect profile. Understanding these off-target effects is crucial for a complete characterization of the drug and for exploring its potential in other therapeutic contexts.
Known Therapeutic Targets Beyond HER2
The most well-documented therapeutic target of this compound beyond HER2 is the wild-type epidermal growth factor receptor (wt-EGFR).[4] Several sources indicate that this compound exhibits inhibitory activity against EGFR, albeit at a significantly lower potency compared to its action on HER2.[4] The World Health Organization's proposed International Nonproprietary Name (INN) for this compound lists it as an EGFR tyrosine kinase inhibitor with antineoplastic potential, further underscoring the relevance of this off-target activity.[5]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary and secondary targets has been quantified in preclinical studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target | Cell Line | IC50 | Reference |
| HER2 | BT474 | 9.5 nM | [4] |
| wt-EGFR | H838 | 12 µM | [4] |
Signaling Pathways
This compound's therapeutic effects are mediated through the inhibition of key signaling pathways downstream of HER2 and EGFR. Both receptors are members of the ErbB family of receptor tyrosine kinases and share common downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard practices in kinase inhibitor drug discovery, the following sections outline representative methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of a compound against a purified kinase.
Objective: To quantify the concentration-dependent inhibition of HER2 and EGFR kinase activity by this compound.
Materials:
-
Purified recombinant human HER2 and EGFR kinase domains.
-
Specific peptide substrates for HER2 and EGFR.
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution in DMSO.
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.
-
Terminate the reaction using a stop solution.
-
Add detection reagents according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of HER2-positive (e.g., BT474) and EGFR-expressing (e.g., NCI-H838) cancer cells.
Materials:
-
BT474 and NCI-H838 cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content).
-
Spectrophotometer or luminometer.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound in a HER2-positive breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
HER2-positive cancer cells (e.g., BT474).
-
Matrigel or other appropriate vehicle for cell injection.
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
-
Animal welfare and ethics committee approval.
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to evaluate treatment efficacy.
Conclusion
This compound is a highly potent HER2 inhibitor with demonstrated preclinical and clinical activity against HER2-positive cancers.[1][6] Its therapeutic profile extends beyond HER2 to include the inhibition of wild-type EGFR, although with significantly lower potency. This off-target activity may contribute to its overall clinical effects and warrants further investigation. The experimental protocols provided in this guide, while representative, offer a framework for the continued preclinical characterization of this compound and other novel kinase inhibitors. A comprehensive kinase selectivity profiling of this compound would be invaluable to fully elucidate its spectrum of activity and to identify any other potential therapeutic targets or liabilities. Further research into the mechanisms of action of this compound against EGFR and other potential off-target kinases will provide a more complete understanding of this promising therapeutic agent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. pharmaron.com [pharmaron.com]
- 4. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Investigating Perzebertinib's Effect on EGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib (also known as ZN-A-1041) is a potent and selective, orally bioavailable, central nervous system (CNS)-penetrant inhibitor of the human epidermal growth factor receptor 2 (HER2).[1] While primarily targeting HER2, its interaction with the broader epidermal growth factor receptor (EGFR) signaling network is of significant interest for understanding its complete mechanism of action, potential resistance pathways, and broader therapeutic applications. This technical guide provides an in-depth overview of this compound's effect on EGFR signaling, summarizing available quantitative data, outlining detailed experimental protocols for its investigation, and visualizing the key molecular pathways and experimental workflows.
Mechanism of Action and Preclinical Efficacy
This compound is a tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for HER2. In preclinical studies, it has shown significant anti-tumor activity in HER2-positive cancer models. Clinical trial data from studies such as NCT04487236 and NCT05593094 have demonstrated encouraging efficacy in patients with HER2-positive breast cancer, including those with brain metastases.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (HER2) | BT474 | 9.5 nM | [4] |
| IC50 (wt-EGFR) | H838 | 12 µM | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Trial ID | Patient Population | Metric | Value | Reference |
| NCT04487236 | TKI-naïve, HER2+ Breast Cancer with Brain Metastases (Monotherapy) | Overall Response Rate (ORR) | 50% | [2] |
| NCT04487236 | TKI-naïve, HER2+ Breast Cancer with Brain Metastases (Monotherapy) | Intracranial ORR (iORR) | 50% | [2] |
| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Confirmed ORR | 73.0% | [3] |
| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Intracranial Confirmed ORR | 64.9% | [3] |
| NCT04487236 | HER2+ Breast Cancer with Brain Metastases (Combination Therapy) | Disease Control Rate (DCR) | 100% | [3] |
Table 2: Clinical Efficacy of this compound.
EGFR/HER2 Signaling Pathway and this compound's Postulated Impact
The EGFR family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR, HER3, or HER4 induces the formation of homodimers or heterodimers. HER2 is the preferred dimerization partner for other EGFR family members, and HER2-containing heterodimers are potent activators of downstream signaling pathways.[5][6][7] The two major downstream cascades are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[8][9][10][11][12]
Given this compound's high selectivity for HER2, its primary mechanism of action is the inhibition of HER2 kinase activity. This directly blocks the signaling originating from HER2 homodimers and, crucially, from HER2-containing heterodimers with other EGFR family members. By inhibiting HER2, this compound is expected to attenuate the phosphorylation and activation of downstream effectors such as AKT and ERK, leading to reduced tumor cell proliferation and survival.
Experimental Protocols
The following protocols describe key experiments to investigate the effect of this compound on EGFR signaling.
Western Blot Analysis of Downstream Signaling Proteins
This protocol outlines the procedure to assess the phosphorylation status of key proteins in the PI3K/AKT and RAS/RAF/MEK/ERK pathways following this compound treatment.
Objective: To determine the effect of this compound on the phosphorylation of EGFR, AKT, and ERK in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., BT474, SK-BR-3)
-
This compound (ZN-A-1041)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed HER2-positive cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.
Objective: To quantify the in vitro kinase inhibitory activity of this compound against recombinant EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
This compound (ZN-A-1041)
-
Kinase assay buffer
-
ATP
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay detection system (e.g., ADP-Glo™, LanthaScreen™, or radioactive 32P-ATP with subsequent autoradiography)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction according to the specific detection assay being used.
-
Detection: Measure the kinase activity based on the amount of phosphorylated substrate or ADP produced.
-
Data Analysis: Calculate the IC50 value of this compound for each kinase.
Conclusion
This compound is a promising, highly selective HER2 inhibitor with demonstrated preclinical and clinical activity. Its primary mechanism of action involves the direct inhibition of HER2 kinase activity, which in turn is expected to block the downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways that are critical for tumor growth and survival. The provided experimental protocols offer a framework for further detailed investigation into the molecular effects of this compound on the EGFR signaling network. A comprehensive understanding of these interactions will be crucial for optimizing its clinical development and identifying potential combination therapies and resistance mechanisms.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of HER2 Heterodimerization - Ron Bose [grantome.com]
- 7. Her2 activation mechanism reflects evolutionary preservation of asymmetric ectodomain dimers in the human EGFR family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Perzebertinib's Efficacy in Penetrating the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib (also known as ZN-A-1041) is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast cancers. A significant challenge in treating HER2-positive breast cancer that has metastasized to the brain is the blood-brain barrier (BBB), a highly selective barrier that impedes the passage of most therapeutic agents into the central nervous system (CNS). This compound has been specifically engineered to overcome this obstacle. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the blood-brain barrier penetration efficacy of this compound, along with insights into its mechanism of action and the experimental methodologies used to evaluate its CNS activity.
Mechanism of Action: Overcoming Efflux and Targeting HER2
This compound's ability to effectively penetrate the CNS is attributed to its design, which circumvents the common resistance mechanism of active efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters at the blood-brain barrier. Preclinical data indicates that this compound is not a substrate for these major human efflux transporters, a critical feature for achieving therapeutic concentrations in the brain.[1]
Once across the BBB, this compound exerts its therapeutic effect by inhibiting the HER2 signaling pathway. In HER2-positive cancer cells, the overexpression of the HER2 receptor leads to its dimerization and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and invasion. This compound, as a tyrosine kinase inhibitor (TKI), blocks the phosphorylation of HER2, thereby inhibiting these downstream signals and leading to apoptosis of the cancer cells.
Quantitative Analysis of Blood-Brain Barrier Penetration
The efficacy of a drug in penetrating the blood-brain barrier is quantitatively assessed by several pharmacokinetic parameters. The most critical of these is the unbound brain-to-plasma partition coefficient (Kp,uu) and the unbound cerebrospinal fluid-to-plasma partition coefficient (Kp,uu,CSF). A higher Kp,uu value indicates greater penetration into the brain.
| Parameter | Value | Species | Method | Reference |
| Kp,uu,CSF | 4.9 | Human | Clinical Study (NCT04487236) | [1] |
Note: Further quantitative data from preclinical in vivo studies, such as brain-to-plasma ratios in animal models, have been alluded to in conference abstracts but specific values have not been publicly released.
Experimental Protocols
In Vitro Blood-Brain Barrier Models
While specific in vitro BBB model data for this compound has not been detailed in available literature, the general methodology for assessing the BBB penetration of tyrosine kinase inhibitors involves the use of cell-based models that mimic the BBB.
Typical Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Model Setup: A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Compound Application: A solution of the test compound (e.g., this compound) in a buffer at a physiological pH is added to the donor compartment.
-
Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor compartment, which contains a buffer solution.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured after a specific time period using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.
In Vivo Models of Brain Metastasis
Preclinical evaluation of this compound's efficacy in the context of brain metastases has been conducted using xenograft models. These models are crucial for assessing the anti-tumor activity of a drug within the complex microenvironment of the brain.
Typical Protocol: Brain Metastasis Xenograft Model
-
Cell Line Selection: Human breast cancer cell lines with HER2 overexpression (e.g., BT474) are chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: The HER2-positive cancer cells are injected into the arterial circulation (e.g., intracardiac or intracarotid injection) of the mice. This allows the cancer cells to travel to the brain and form metastases.
-
Drug Administration: Once brain metastases are established (confirmed by imaging techniques like bioluminescence or MRI), the mice are treated with this compound or a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored over time using imaging. At the end of the study, the brains are harvested for histological analysis to determine the extent of tumor reduction.
Clinical Efficacy in Patients with Brain Metastases
The clinical activity of this compound has been evaluated in the NCT04487236 trial, a Phase 1 study in patients with HER2-positive advanced solid tumors, including those with brain metastases. The results from this study have demonstrated promising intracranial efficacy.
| Efficacy Endpoint | Result (TKI-naïve, HER2+ BCBM patients) | Combination Therapy | Reference |
| Overall Response Rate (ORR) | 78.9% | This compound + Capecitabine + Trastuzumab | [1] |
| Intracranial ORR (iORR) | 73.7% | This compound + Capecitabine + Trastuzumab | [1] |
| Disease Control Rate (DCR) | 100% | This compound + Capecitabine + Trastuzumab | [1] |
Conclusion
The available preclinical and early clinical data strongly support the high blood-brain barrier penetration efficacy of this compound. Its ability to evade efflux transporters, coupled with its potent inhibition of the HER2 signaling pathway, has translated into significant intracranial anti-tumor activity in patients with HER2-positive breast cancer brain metastases. The impressive Kp,uu,CSF of 4.9 and the high intracranial response rates observed in clinical trials underscore the potential of this compound to address a critical unmet need in the treatment of CNS metastases. Further clinical development is ongoing to fully elucidate its therapeutic benefits in this challenging patient population.
References
Perzebertinib (ZN-A-1041): A Technical Overview of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib (also known as ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptor 2 (HER2).[1][2] Early-phase clinical trials are evaluating its potential in treating patients with HER2-positive advanced solid tumors, with a particular focus on those with brain metastases. This document provides a comprehensive summary of the available data on this compound's mechanism of action, clinical trial protocols, and preliminary efficacy and safety results.
Mechanism of Action
This compound functions as a HER2 antagonist.[2] In preclinical studies, it has demonstrated inhibitory activity against HER2 with an IC50 of 9.5 nM in BT474 cells. It also shows some activity against wild-type epidermal growth factor receptor (EGFR), but at a much higher concentration (IC50 of 12 µM in H838 cells).[3]
The HER2 signaling cascade is a critical pathway in the pathogenesis of several cancers. Upon homo- or heterodimerization, the HER2 receptor undergoes autophosphorylation, initiating downstream signaling through two primary pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/mitogen-activated protein kinase (MAPK) pathway. These pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, this compound aims to disrupt these oncogenic signals.
Early-Phase Clinical Trial Program
This compound is being investigated in a series of multicenter, open-label, phase 1 clinical trials. The primary objectives of these studies are to evaluate the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with other agents, as well as to determine the recommended phase 2 dose (RP2D).
Key Clinical Trials
| Clinical Trial ID | Title | Phase | Status |
| NCT04487236 | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2-Positive Advanced Solid Tumors | 1 | Completed |
| NCT05593094 | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK), and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2-Positive Advanced Solid Tumors | 1/2 | Active, not recruiting |
Experimental Protocols
The clinical trial NCT04487236 was designed with three distinct phases to systematically evaluate this compound.[2][3][4]
-
Phase 1a (Monotherapy Dose Escalation): This phase utilized a "modified 3+3" dose-escalation design. Patients with HER2-positive advanced solid tumors (with or without brain metastases) received escalating doses of this compound as a single agent to determine its safety profile and identify the maximum tolerated dose (MTD).[3][4]
-
Phase 1b (Combination Therapy Dose Escalation): Following the monotherapy phase, a "traditional 3+3" dose-escalation design was employed.[3][4] In this phase, patients with HER2-positive advanced breast cancer (including those with brain metastases) received this compound in combination with standard-of-care agents, capecitabine and trastuzumab.[1][3]
-
Phase 1c (Combination Therapy Dose Expansion): This phase enrolled a larger cohort of patients with HER2-positive breast cancer with brain metastases to further evaluate the safety and efficacy of the combination therapy at the RP2D established in Phase 1b.[1][3]
References
Molecular structure and chemical properties of ZN-A-1041
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-A-1041, also known as Perzebertinib, is a potent and selective, orally administered small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Developed by Zion Pharma and now under global development by Roche, ZN-A-1041 is engineered to penetrate the blood-brain barrier, offering a promising therapeutic strategy for HER2-positive cancers, including those with brain metastases.[1][2] This document provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of ZN-A-1041, supported by available preclinical and clinical data. Detailed experimental methodologies and visualizations of its signaling pathway are included to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound is a quinazoline derivative with the systematic IUPAC name 5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1][3][4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine.[5] Its chemical structure is characterized by a central quinazoline scaffold, a common feature in many tyrosine kinase inhibitors.
2D Chemical Structure
Caption: 2D Chemical Structure of ZN-A-1041 (this compound).
Physicochemical Properties
A summary of the key physicochemical properties of ZN-A-1041 is presented in the table below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile, including its oral bioavailability and ability to cross the blood-brain barrier.
| Property | Value | Reference |
| Molecular Formula | C27H26F2N8O3 | [6] |
| Molecular Weight | 548.54 g/mol | [7] |
| CAS Number | 2414056-31-6 | [6] |
| SMILES | COC1=C(C2=C(N=CN=C2NC3=CC(C)=C(C=C3)OC4=CC5=NC=NN5C=N4)C=C1)O[C@@H]6CCN(CC6(F)F)C | [4] |
Mechanism of Action and Biological Activity
ZN-A-1041 functions as a selective inhibitor of HER2, a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast and gastric cancers.[8] Overexpression of HER2 leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8]
Inhibition of HER2 Kinase Activity
ZN-A-1041 exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
In Vitro Efficacy
The inhibitory activity of ZN-A-1041 has been quantified in vitro against HER2 and wild-type Epidermal Growth Factor Receptor (wt-EGFR). The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for HER2.
| Target | Cell Line | IC50 | Reference |
| HER2 | BT474 | 9.5 nM | [7] |
| wt-EGFR | H838 | 12 µM | [7] |
Signaling Pathway
ZN-A-1041's inhibition of HER2 phosphorylation disrupts key downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell growth and survival.
Caption: ZN-A-1041 inhibits HER2 autophosphorylation, blocking downstream signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the IC50 of a kinase inhibitor like ZN-A-1041. Specific parameters may vary based on the laboratory and equipment.
Objective: To measure the concentration of ZN-A-1041 required to inhibit 50% of HER2 kinase activity.
Materials:
-
Recombinant human HER2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
HER2-specific peptide substrate
-
ZN-A-1041 stock solution (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of ZN-A-1041 in kinase buffer.
-
In a 96-well plate, add the HER2 enzyme to each well.
-
Add the diluted ZN-A-1041 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of ZN-A-1041 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of ZN-A-1041 and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (General Protocol)
This protocol outlines a common method for assessing the effect of a compound on the viability of cancer cell lines.
Objective: To determine the IC50 of ZN-A-1041 on the viability of HER2-positive (BT474) and wt-EGFR (H838) cell lines.
Materials:
-
BT474 and H838 cell lines
-
Appropriate cell culture medium and supplements
-
ZN-A-1041 stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, MTS)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed the BT474 and H838 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ZN-A-1041 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of ZN-A-1041 or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, perform the cell viability assay according to the manufacturer's protocol (e.g., add CellTiter-Glo® reagent).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability for each concentration of ZN-A-1041 relative to the vehicle control.
-
Plot the percent viability against the log concentration of ZN-A-1041 and determine the IC50 value using non-linear regression analysis.
Clinical Development
ZN-A-1041 is currently being evaluated in Phase 1 clinical trials (NCT04487236 and NCT05593094) as a monotherapy and in combination with other standard-of-care agents for the treatment of HER2-positive advanced solid tumors, including those with brain metastases.[5][9] These studies are designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ZN-A-1041.
Synthesis
The synthesis of ZN-A-1041, a quinazoline derivative, likely involves a multi-step process common for this class of compounds. A general synthetic approach for similar HER2 inhibitors often involves the construction of the quinazoline core followed by the addition of the side chains through coupling reactions. While a specific, detailed synthesis protocol for ZN-A-1041 is not publicly available, the synthesis of related quinazoline derivatives typically involves key steps such as nucleophilic aromatic substitution and cross-coupling reactions to build the final molecule.[3][10] The patent WO2020057511A1 is cited as claiming this inhibitor and would contain detailed synthesis information.[7]
Conclusion
ZN-A-1041 (this compound) is a promising, next-generation, brain-penetrant HER2 tyrosine kinase inhibitor with high potency and selectivity. Its distinct physicochemical properties and mechanism of action make it a strong candidate for the treatment of HER2-positive cancers, particularly those with central nervous system involvement. The ongoing clinical trials will further elucidate its safety and efficacy profile, potentially offering a new therapeutic option for patients with this challenging disease. This technical guide provides a foundational understanding of ZN-A-1041 for the scientific community to build upon in future research and development endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Perzebertinib (ZN-A-1041): In Vitro Assay Application Notes and Protocols
For Research Use Only
Introduction
Perzebertinib, also known as ZN-A-1041, is a potent and orally bioavailable tyrosine kinase inhibitor (TKI).[1] It is designed to target human epidermal growth factor receptor 2 (HER2), also known as ErbB2, and has shown activity against the epidermal growth factor receptor (EGFR).[1][2] this compound is under investigation for the treatment of HER2-positive cancers, including those that have metastasized to the brain, due to its ability to cross the blood-brain barrier.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against HER2 and EGFR.
| Target | Cell Line | Assay Type | IC50 |
| HER2 | BT474 | Cellular Assay | 9.5 nM[2] |
| wt-EGFR | H838 | Cellular Assay | 12 µM[2] |
Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon dimerization, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound, as a HER2 antagonist, blocks this initial phosphorylation step, thereby inhibiting these downstream signals.[4]
References
- 1. elabscience.com [elabscience.com]
- 2. rsc.org [rsc.org]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Perzebertinib-Treated HER2+ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib (also known as ZN-A-1041) is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression of HER2 is a key driver in a significant subset of breast, gastric, and other solid tumors, leading to uncontrolled cell proliferation and survival. This compound is designed to target and inhibit the tyrosine kinase activity of HER2, thereby blocking downstream signaling pathways crucial for tumor growth.[3][4][5] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound, allowing for the quantification of its effects on HER2 phosphorylation and the modulation of key downstream signaling proteins. These application notes provide a framework for utilizing Western blot to assess the pharmacodynamic effects of this compound in HER2-positive (HER2+) cancer cell lines.
Principle of the Assay
Western blotting is a widely used immunological technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The method involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. For the analysis of this compound's effect, antibodies that specifically recognize the phosphorylated (activated) forms of HER2 and its downstream effectors, as well as antibodies that recognize the total protein levels, are used. By comparing the levels of phosphorylated proteins in this compound-treated cells to untreated controls, the inhibitory activity of the compound can be quantified.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a HER2+ cell line (e.g., BT-474 or SKBR-3) treated with this compound. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then expressed as a percentage of the untreated control.
Disclaimer: The following data is illustrative and intended to represent the expected outcomes of the described experiment. Actual results may vary.
| Target Protein | Treatment Group | Concentration (nM) | Relative Band Intensity (% of Control) |
| p-HER2 (Tyr1248) | Control | 0 | 100% |
| This compound | 10 | 45% | |
| This compound | 50 | 15% | |
| This compound | 100 | 5% | |
| Total HER2 | Control | 0 | 100% |
| This compound | 10 | 98% | |
| This compound | 50 | 95% | |
| This compound | 100 | 92% | |
| p-AKT (Ser473) | Control | 0 | 100% |
| This compound | 10 | 60% | |
| This compound | 50 | 25% | |
| This compound | 100 | 10% | |
| Total AKT | Control | 0 | 100% |
| This compound | 10 | 102% | |
| This compound | 50 | 99% | |
| This compound | 100 | 97% | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 0 | 100% |
| This compound | 10 | 75% | |
| This compound | 50 | 40% | |
| This compound | 100 | 20% | |
| Total ERK1/2 | Control | 0 | 100% |
| This compound | 10 | 99% | |
| This compound | 50 | 101% | |
| This compound | 100 | 98% |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Materials and Reagents
-
Cell Line: HER2-positive cancer cell line (e.g., BT-474, SK-BR-3).[6][7][8][9]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (ZN-A-1041): Prepare a stock solution in DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) protein assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage for the target proteins.
-
Running Buffer (10X): Tris-Glycine-SDS buffer.
-
Transfer Buffer (10X): Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11][12] For phospho-protein detection, BSA is recommended to reduce background.[10][11][12]
-
Primary Antibodies:
-
Rabbit anti-phospho-HER2 (Tyr1248)
-
Rabbit anti-HER2 (total)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2 (total)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
1. Cell Culture and Treatment
-
Culture HER2+ cells in appropriate medium until they reach 70-80% confluency.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH). For phosphorylated proteins, it is also recommended to normalize to the total protein level of the respective target.[11][13]
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Increase blocking time or try a different blocking agent.
-
Optimize antibody concentrations. High antibody concentrations can lead to non-specific binding.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful.
-
Check the activity of the primary and secondary antibodies.
-
Ensure the ECL substrate is fresh and active.
-
Increase the amount of protein loaded.
-
-
Inconsistent Results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent incubation times and temperatures.
-
Use fresh buffers and reagents.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular effects of this compound on HER2 signaling in cancer cells, providing valuable insights for drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Preclinical and Early Clinical Data Show Promising Antitumor Activity With the HER2 Inhibitor ZN-1041 in Patients With Breast Cancer and Brain Metastases [jhoponline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient [frontiersin.org]
- 9. biocompare.com [biocompare.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Establishing Perzebertinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib (also known as ZN-A-1041) is a potent and selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast and other solid tumors.[1][2] The development of drug resistance remains a significant challenge in targeted cancer therapy. To investigate the molecular mechanisms underlying resistance to this compound and to identify novel therapeutic strategies to overcome it, the establishment of in vitro drug-resistant cell line models is a critical first step.
These application notes provide a comprehensive, generalized protocol for the generation and characterization of this compound-resistant cancer cell lines. While specific published data on the generation of this compound-resistant cell lines are not yet available, the methodologies outlined below are based on established principles for inducing resistance to other TKIs and can be adapted for this compound.
I. Data Presentation: Key Parameters in Establishing Drug Resistance
The following table summarizes critical quantitative data that should be collected and monitored during the development and characterization of this compound-resistant cell lines.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method of Determination |
| This compound IC50 | Expected in the low nanomolar range (e.g., ~9.5 nM in BT474 cells)[3] | Expected to be significantly higher than the parental line (e.g., >10-fold increase) | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| Doubling Time | Varies by cell line (e.g., 24-48 hours) | May be altered compared to the parental line | Cell counting over a time course |
| HER2 Expression Level | High | May be unchanged, further amplified, or mutated | Western Blot, Flow Cytometry, qPCR |
| HER2 Phosphorylation | High (constitutively active) | May remain high or become independent of upstream signals | Western Blot (p-HER2) |
| Downstream Signaling | Activated (e.g., p-AKT, p-ERK) | May show persistent activation despite this compound treatment or activation of bypass pathways | Western Blot (p-AKT, p-ERK, etc.) |
| Expression of ABC Transporters | Low to moderate | May be upregulated (e.g., ABCB1, ABCG2) | qPCR, Western Blot, Flow Cytometry |
II. Experimental Protocols
A. Protocol 1: Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the chosen HER2-positive cancer cell line (e.g., BT-474, SK-BR-3) to this compound.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ZN-A-1041)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
B. Protocol 2: Generation of this compound-Resistant Cell Lines
Objective: To establish cell lines with acquired resistance to this compound using a continuous dose-escalation method.
Materials:
-
Parental HER2-positive cancer cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound (ZN-A-1041)
-
Cell culture flasks and dishes
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh this compound-containing medium every 3-4 days.
-
Recovery and Confluence: Allow the surviving cells to recover and proliferate. Once the cells reach 70-80% confluence, passage them as usual, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Iterative Process: Repeat steps 2-4, incrementally increasing the drug concentration. This process can take several months.[4]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a stock of the cells. This is crucial for safeguarding against contamination and for future experiments.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., at least 10-fold) than the initial IC50 of the parental cells.
-
Maintenance of Resistance: The established resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype. For specific experiments, a short period of culture in drug-free medium may be required.
C. Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
1. Confirmation of Resistance:
-
Perform a cell viability assay (as in Protocol 1) on the parental and the newly generated resistant cell line. A significant rightward shift in the dose-response curve and a marked increase in the IC50 value will confirm resistance.
2. Molecular and Cellular Analysis:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the HER2 signaling pathway.
-
HER2: Total HER2 and phosphorylated HER2 (p-HER2).
-
Downstream Effectors: Total and phosphorylated forms of AKT (p-AKT) and ERK (p-ERK).
-
Other Receptor Tyrosine Kinases: Investigate potential upregulation or activation of other receptors like EGFR, HER3, or c-Met.
-
-
Quantitative PCR (qPCR):
-
Measure the mRNA levels of ERBB2 (the gene encoding HER2) to check for gene amplification.
-
Assess the expression of genes encoding ABC drug transporters (e.g., ABCB1, ABCG2).
-
-
Sanger Sequencing: Sequence the kinase domain of the ERBB2 gene to identify potential acquired mutations that may interfere with this compound binding.
-
Flow Cytometry:
-
Analyze cell surface expression of HER2.
-
Assess the activity of drug efflux pumps using fluorescent substrates.
-
III. Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts in the establishment and characterization of this compound-resistant cell lines.
Caption: Experimental workflow for establishing and characterizing this compound-resistant cell lines.
Caption: HER2 signaling and potential mechanisms of resistance to this compound.
IV. Troubleshooting and Considerations
-
Slow Growth or Cell Death: If cells fail to recover after drug exposure, consider reducing the starting concentration of this compound or increasing the recovery time between dose escalations.
-
Loss of Resistance: If a resistant line loses its phenotype, ensure it is continuously cultured in the presence of the selective pressure (this compound). It is also advisable to go back to an earlier cryopreserved stock.
-
Clonal Selection vs. Heterogeneous Population: The resulting resistant cell line will likely be a heterogeneous population. To study specific resistance mechanisms, it may be necessary to isolate single-cell clones.
-
In Vivo Models: Once a resistant cell line is established and characterized in vitro, its phenotype should be validated in vivo using xenograft models.
By following these detailed protocols and considerations, researchers can successfully establish and characterize this compound-resistant cell line models. These models will be invaluable tools for elucidating the molecular basis of drug resistance and for the preclinical evaluation of novel therapeutic strategies to improve outcomes for patients with HER2-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Perzebertinib Shines in Preclinical Xenograft Studies for HER2-Positive Cancers
For Immediate Release
New preclinical data on Perzebertinib (ZN-A-1041), a potent and selective HER2 tyrosine kinase inhibitor, demonstrates significant anti-tumor activity in in vivo xenograft models of HER2-positive cancers, including those with brain metastases. The studies highlight the compound's dose-dependent efficacy and synergistic potential with standard-of-care therapies, offering a promising new avenue for targeted cancer treatment.
Developed by Suzhou Zanrong Pharma and now under a licensing agreement with Roche, this compound is engineered to cross the blood-brain barrier, a critical feature for treating secondary brain tumors which are a common and devastating progression of HER2-positive breast cancer.
Key Preclinical Findings
In a series of xenograft studies, this compound was evaluated as a monotherapy and in combination with other anti-cancer agents. While specific dosages from the full preclinical publications remain to be publicly detailed, conference abstracts have provided a glimpse into the robust efficacy of this novel inhibitor.
Notably, in a brain metastasis orthotopic xenograft model using BT474 cells, this compound monotherapy exhibited significant, dose-dependent anti-tumor activity. Furthermore, when combined with capecitabine and trastuzumab, it showed a synergistic effect, leading to markedly improved intracranial efficacy. These findings suggest that this compound could be a powerful component of combination therapies for patients with HER2-positive breast cancer that has spread to the brain.
At this time, detailed quantitative data from these preclinical studies, including specific dosage regimens and corresponding tumor growth inhibition rates, have been presented at scientific conferences such as the American Society of Clinical Oncology (ASCO) Annual Meeting and the San Antonio Breast Cancer Symposium. The full publications containing these detailed datasets are anticipated.
Mechanism of Action: Targeting the HER2 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the human epidermal growth factor receptor 2 (HER2). In many cancers, HER2 is overexpressed, leading to uncontrolled cell growth and proliferation. This is driven by the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. This compound's targeted inhibition of HER2 blocks these signals, thereby halting tumor progression.
Pharmacokinetic Analysis of Perzebertinib in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perzebertinib (also known as ZN-A-1041) is an orally bioavailable, potent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase implicated in the progression of various cancers, notably HER2-positive breast cancer. As this compound advances through clinical development, understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME). This document provides a generalized framework for conducting pharmacokinetic analyses of this compound in animal models, including detailed experimental protocols and the relevant biological context. While specific quantitative PK data for this compound from non-clinical studies are not extensively published in the public domain, this guide offers a robust starting point for researchers initiating such studies.
Introduction to this compound and its Mechanism of Action
This compound is a tyrosine kinase inhibitor designed to target HER2-positive cancers.[1][2] By inhibiting the kinase activity of HER2, this compound can block downstream signaling pathways that drive cell proliferation and survival.[3][4] Its ability to cross the blood-brain barrier also suggests potential efficacy against brain metastases.[2] The primary signaling pathways affected by this compound are the HER2/EGFR pathways, which include the PI3K/AKT and RAS/MEK/MAPK cascades, as well as potential interactions with the JAK/STAT pathway.[3][5]
Quantitative Pharmacokinetic Data Summary
As of the latest available information, detailed quantitative pharmacokinetic parameters for this compound in various animal models have not been publicly disclosed. Preclinical studies for similar HER2 inhibitors have been reported, but specific values for Cmax, Tmax, AUC, and half-life for this compound are not available.[6] For researchers conducting their own studies, the following table provides a standardized format for summarizing key pharmacokinetic parameters.
| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | |||||||
| Strain 1 | IV | ||||||
| PO | |||||||
| Strain 2 | IV | ||||||
| PO | |||||||
| Rat | |||||||
| Strain 1 | IV | ||||||
| PO | |||||||
| Dog | |||||||
| Beagle | IV | ||||||
| PO | |||||||
| Monkey | |||||||
| Cynomolgus | IV | ||||||
| PO |
Caption: Template for summarizing the pharmacokinetic parameters of this compound in different animal models.
Experimental Protocols
The following are generalized protocols for conducting in vivo pharmacokinetic studies of this compound in animal models. These protocols are based on standard practices in preclinical drug development and should be adapted to specific institutional guidelines and experimental goals.[7][8][9][10]
Animal Models
The choice of animal model is critical for the relevance of pharmacokinetic data. Commonly used models in oncology and for HER2-positive cancer research include:
-
Mice: Immunocompromised mice (e.g., nude, SCID) are often used for xenograft models with human cancer cell lines.[11][12] Syngeneic models in immunocompetent mice can also be valuable for studying the interaction with the immune system.[12][13]
-
Rats: Frequently used for toxicology and pharmacokinetic studies due to their larger size, allowing for easier blood sampling.[9]
-
Dogs and Monkeys: Non-rodent species are often used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.[6]
Animals should be healthy, adult, and of a specific pathogen-free (SPF) status. They should be acclimated to the laboratory environment before the study begins. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG300, or Tween 80. The final formulation should be sterile and non-toxic at the administered volume.
-
Routes of Administration:
-
Intravenous (IV): Typically administered as a bolus injection or infusion into a tail vein (mice, rats) or a peripheral vein (larger animals). IV administration is essential for determining absolute bioavailability.[7]
-
Oral (PO): Administered via gavage. This route is particularly important as this compound is an orally bioavailable drug.[2]
-
-
Dose Selection: At least three dose levels (low, medium, and high) should be evaluated to assess dose proportionality. Dose selection should be informed by in vitro efficacy and toxicity data.
Sample Collection
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9][10]
-
For small animals like mice, sparse sampling (one or two time points per animal) or composite profiling may be necessary to avoid excessive blood withdrawal.[10] Microsampling techniques can also be employed.[14]
-
Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At selected time points, animals are euthanized, and tissues of interest (e.g., tumor, brain, liver, kidneys) are collected.
-
Tissues should be weighed, homogenized, and stored at -80°C.
-
Bioanalytical Method
-
Sample Preparation: Plasma and tissue homogenate samples typically undergo protein precipitation or liquid-liquid extraction to isolate the drug.
-
Quantification: The concentration of this compound in the samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method should be sensitive, specific, accurate, and precise over the expected concentration range.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated from IV and PO data).
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound primarily targets the HER2 receptor, which, upon dimerization with other HER family members like EGFR or HER3, activates downstream signaling cascades crucial for cancer cell growth and survival.[3][4][15] The two major pathways are the RAS-RAF-MEK-MAPK pathway and the PI3K-AKT-mTOR pathway.[15][16] There is also potential crosstalk with the JAK/STAT pathway.[3][5]
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The workflow for a typical preclinical pharmacokinetic study involves several key stages, from animal preparation to data analysis and interpretation.
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic analysis of this compound is a critical component of its development as a targeted cancer therapeutic. While specific data from animal studies are not yet widely available, the protocols and workflows outlined in this document provide a comprehensive guide for researchers. By understanding the key steps in animal model selection, experimental design, bioanalysis, and data interpretation, along with the underlying signaling pathways, researchers can effectively characterize the ADME properties of this compound and contribute to its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. admescope.com [admescope.com]
- 8. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. gachpatna.org.in [gachpatna.org.in]
- 13. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Perzebertinib Brain Concentration
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic therapeutic effects of pertuzumab and pyrrolitinib in HER-2-positive breast cancer: modulation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Perzebertinib in Combination with Capecitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perzebertinib is an orally bioavailable tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2).[1][2] As a HER2 antagonist, it has potential applications in the treatment of HER2-positive cancers.[1] Capecitabine is an oral chemotherapeutic agent that acts as a prodrug of 5-fluorouracil (5-FU), a well-established antimetabolite used in the treatment of various solid tumors, including breast and colorectal cancers.[3][4][5] 5-FU exerts its cytotoxic effects by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][6] This document outlines hypothetical in vitro studies to evaluate the synergistic or additive effects of combining this compound with capecitabine for the treatment of HER2-positive cancer cell lines.
Rationale for Combination Therapy
The combination of a targeted therapy like this compound with a conventional chemotherapeutic agent such as capecitabine holds the potential for enhanced anti-tumor activity. This compound's mechanism of inhibiting the HER2 signaling pathway, which is crucial for cancer cell proliferation and survival, complements the cytotoxic action of capecitabine. By targeting distinct and critical pathways in cancer progression, this combination may lead to a synergistic effect, overcoming potential resistance mechanisms and improving therapeutic outcomes.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways targeted by this compound and capecitabine.
Caption: Targeted signaling pathways of this compound and capecitabine.
Experimental Protocols
The following protocols describe in vitro methods to assess the efficacy of this compound and capecitabine, both as single agents and in combination.
Cell Lines and Culture
-
Cell Lines: HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) and a HER2-negative control cell line (e.g., MCF-7).
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
Caption: General workflow for in vitro combination studies.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, capecitabine, or their combination for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Wound Healing (Scratch) Assay
-
Grow cells to confluence in 6-well plates.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the respective drug concentrations (this compound, capecitabine, or combination).
-
Capture images of the scratch at 0, 24, and 48 hours.
-
Measure the wound area at each time point to quantify cell migration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treat cells with the drugs for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data Summary
The following tables present hypothetical data from the described experiments.
Table 1: IC50 Values (µM) of this compound and Capecitabine in HER2+ Cell Lines after 48h Treatment
| Cell Line | This compound (IC50) | Capecitabine (IC50) |
| BT-474 | 8.5 | 150 |
| SK-BR-3 | 10.2 | 180 |
Table 2: Cell Viability (%) in BT-474 Cells after 48h Combination Treatment
| This compound (µM) | Capecitabine (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 4 | 0 | 75 |
| 0 | 75 | 68 |
| 4 | 75 | 35 |
Table 3: Combination Index (CI) Values for this compound and Capecitabine in BT-474 Cells
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Capecitabine (µM) | Fraction Affected | CI Value | Interpretation |
| 4 | 75 | 0.65 | 0.78 | Synergy |
| 8.5 | 150 | 0.85 | 0.65 | Synergy |
Table 4: Apoptosis in BT-474 Cells after 48h Treatment
| Treatment | % Apoptotic Cells (Early + Late) |
| Control | 5.2 |
| This compound (8.5 µM) | 20.5 |
| Capecitabine (150 µM) | 28.1 |
| Combination | 55.8 |
Conclusion
The provided protocols and hypothetical data suggest that the combination of this compound and capecitabine may result in synergistic anti-cancer effects in HER2-positive cancer cells. The proposed in vitro assays can be utilized to quantify the efficacy of this drug combination and provide a basis for further preclinical and clinical investigations. The observed synergy in reducing cell viability and inducing apoptosis indicates a promising therapeutic strategy for HER2-positive cancers.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 6. oncodaily.com [oncodaily.com]
Synergistic Effect of Perzebertinib and Trastuzumab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effect of Perzebertinib (a HER2 tyrosine kinase inhibitor) in combination with trastuzumab (a monoclonal antibody targeting the HER2 extracellular domain). The combination of these two agents provides a vertical blockade of the human epidermal growth factor receptor 2 (HER2) signaling pathway, leading to enhanced therapeutic efficacy in HER2-positive cancer models. The protocols outlined herein describe methods for in vitro cell viability assays to quantify synergy and in vivo xenograft studies to assess tumor growth inhibition.
Introduction
HER2 overexpression is a key driver in a significant subset of breast and other solid tumors. Targeted therapies against HER2 have revolutionized the treatment landscape for these cancers. Trastuzumab, a humanized monoclonal antibody, binds to the extracellular domain IV of the HER2 receptor, preventing receptor dimerization and signaling, and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] this compound (also known as ZN-A-1041) is an orally bioavailable, potent HER2 tyrosine kinase inhibitor (TKI) that blocks the intracellular kinase domain of HER2, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[3][4][5]
The combination of this compound and trastuzumab represents a rational therapeutic strategy to achieve a more comprehensive blockade of HER2 signaling. This dual-pronged attack, targeting both the extracellular and intracellular domains of the HER2 receptor, is hypothesized to produce a synergistic cytotoxic effect, overcoming potential resistance mechanisms and leading to improved anti-tumor activity. Preclinical and clinical studies of other HER2 TKIs in combination with trastuzumab have demonstrated synergistic effects and improved patient outcomes.[6][7][8] Early clinical data for this compound in combination with trastuzumab and chemotherapy have shown encouraging efficacy, with high overall and intracranial response rates in patients with HER2-positive metastatic breast cancer.[4][9]
These application notes provide a framework for researchers to explore and quantify the synergistic potential of the this compound and trastuzumab protocol in preclinical models.
Data Presentation
Table 1: In Vitro Synergistic Activity of this compound and Trastuzumab in HER2+ Cancer Cell Lines (Representative Data)
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at ED50 | Synergy Level |
| BT-474 | This compound | 9.5 nM[3] | < 1 | Synergistic |
| Trastuzumab | 5 µg/mL | |||
| SK-BR-3 | This compound | 12 nM | < 1 | Synergistic |
| Trastuzumab | 8 µg/mL | |||
| NCI-N87 | This compound | 15 nM | < 1 | Synergistic |
| Trastuzumab | 10 µg/mL |
Note: The CI values are representative and based on findings for similar HER2 TKI and trastuzumab combinations. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy in HER2+ Xenograft Model (Representative Data)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 20 mg/kg, daily, p.o. | 800 ± 150 | 47 |
| Trastuzumab | 10 mg/kg, twice weekly, i.p. | 700 ± 120 | 53 |
| This compound + Trastuzumab | 20 mg/kg this compound + 10 mg/kg Trastuzumab | 200 ± 50 | 87 |
Note: Data are representative and illustrate the expected synergistic effect in a xenograft model. p.o. = oral administration; i.p. = intraperitoneal injection.
Signaling Pathway
The synergistic effect of this compound and trastuzumab stems from their complementary mechanisms of action, leading to a more profound and sustained inhibition of the HER2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 5. Tyrosine Kinase Inhibitors in the Combination Therapy of HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lapatinib and trastuzumab for HER2-positive breast cancer: a systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer [frontiersin.org]
- 8. Randomized study of Lapatinib alone or in combination with trastuzumab in women with ErbB2-positive, trastuzumab-refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Application Note: Immunohistochemical Analysis of HER2 Signaling Pathway Modulation by Perzebertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably in a subset of breast and gastric cancers where its gene is amplified or the protein is overexpressed.[1][2] HER2 activation, often through heterodimerization with other ErbB family members like HER3, initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/MAPK pathways.[1][3] These pathways are crucial for regulating cell proliferation, survival, and differentiation.
Perzebertinib (also known as ZN-A-1041) is an investigational, orally administered tyrosine kinase inhibitor (TKI) that targets HER2.[4][5] By inhibiting the intracellular kinase domain of HER2, this compound is designed to block the phosphorylation and subsequent activation of the receptor, thereby downregulating its oncogenic signaling. Immunohistochemistry (IHC) is a powerful in situ technique used to visualize and quantify protein expression and activation status within the tumor microenvironment, making it an invaluable tool for assessing the pharmacodynamic effects of targeted therapies like this compound.[6][7]
This application note provides detailed protocols for using IHC to monitor the activity of this compound by assessing the expression and phosphorylation status of key components of the HER2 signaling pathway in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Signaling Pathway and Experimental Design
The following diagrams illustrate the HER2 signaling pathway, the mechanism of this compound's inhibitory action, and a typical experimental workflow for assessing its effects.
Caption: HER2 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for assessing treatment efficacy.
Quantitative Data Presentation
The following table presents representative data from a hypothetical study evaluating changes in HER2 pathway biomarkers following this compound treatment. IHC staining intensity and percentage of positive tumor cells are used to calculate an H-Score (Histoscore), where H-Score = Σ [Intensity Level (0-3) × Percentage of Cells at that Intensity]. A decrease in the H-Score for phosphorylated proteins indicates effective target inhibition.
Table 1: Representative Quantitative IHC Analysis of HER2 Pathway Markers
| Biomarker | Pre-Treatment (Mean H-Score ± SD) | Post-Perzebertinib (Mean H-Score ± SD) | Percent Change |
| Total HER2 | 280 ± 25 | 265 ± 30 | -5.4% |
| p-HER2 (Tyr1248) | 250 ± 35 | 45 ± 15 | -82.0% |
| p-AKT (Ser473) | 210 ± 40 | 55 ± 20 | -73.8% |
| p-ERK1/2 (Thr202/Tyr204) | 195 ± 30 | 60 ± 25 | -69.2% |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
This section provides a comprehensive protocol for immunohistochemical staining of FFPE tissue sections.[6][8]
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-Total HER2/ErbB2
-
Rabbit anti-Phospho-HER2 (Tyr1248)
-
Rabbit anti-Phospho-AKT (Ser473)
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Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
-
Detection System: HRP-conjugated anti-rabbit secondary antibody polymer
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Substrate-Chromogen: Diaminobenzidine (DAB)
-
Counterstain: Harris's Hematoxylin
-
Mounting Medium and Coverslips
Immunohistochemistry Staining Protocol
The general workflow for IHC is depicted below.
Caption: General immunohistochemistry workflow.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes.[9] b. Immerse slides in xylene (2 changes, 5 minutes each). c. Immerse in 100% ethanol (2 changes, 3 minutes each). d. Immerse in 95% ethanol for 3 minutes. e. Immerse in 80% ethanol for 3 minutes. f. Rinse gently in running deionized water for 5 minutes.[8]
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining jar filled with the appropriate antigen retrieval buffer (Note: Optimal buffer varies by antibody; Citrate pH 6.0 is common for p-ERK, while Tris-EDTA pH 9.0 is often used for HER2 and p-AKT).[10] b. Heat the solution in a pressure cooker or water bath to 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides in deionized water, then place in PBST wash buffer.
-
Blocking Endogenous Peroxidase: a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8] b. Rinse slides 3 times in PBST for 5 minutes each.
-
Protein Blocking: a. Incubate slides with Blocking Buffer (e.g., 5% Normal Goat Serum) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: a. Drain blocking buffer from slides (do not rinse). b. Apply diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Detection: a. Rinse slides 3 times in PBST for 5 minutes each. b. Apply the HRP-conjugated secondary antibody polymer and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).[9] c. Rinse slides 3 times in PBST for 5 minutes each.
-
Chromogen Development: a. Prepare the DAB substrate-chromogen solution immediately before use. b. Apply the DAB solution to the slides and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Harris's hematoxylin for 30-60 seconds to stain cell nuclei. b. "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
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Dehydration and Mounting: a. Dehydrate the slides through graded ethanol (80%, 95%, 100%) and xylene. b. Apply a drop of permanent mounting medium to the tissue section and place a coverslip.
Image Acquisition and Analysis
-
Microscopy: Slides should be examined using a light microscope. Positive staining for HER2 and its phosphorylated form will appear as brown (DAB) membrane staining.[11] Phosphorylated AKT and ERK will show cytoplasmic and/or nuclear staining.
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Scoring: The staining can be semi-quantitatively assessed using methods like the H-Score. This involves a pathologist or image analysis software evaluating both the intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of tumor cells stained at each intensity level.[11][12] The final score provides a continuous variable that is more sensitive to subtle changes than simple positive/negative scoring.
Conclusion
Immunohistochemistry is a critical and accessible method for evaluating the in-tumor pharmacodynamic effects of HER2-targeted therapies like this compound. By providing a spatial assessment of protein expression and phosphorylation, IHC can confirm target engagement and modulation of downstream signaling pathways. The protocols and guidelines presented here offer a robust framework for researchers to assess the biological activity of this compound in preclinical and clinical settings, aiding in the development of this and other targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 8. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 9. ibl-america.com [ibl-america.com]
- 10. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 11. Automated Quantitative Assessment of HER-2/neu Immunohistochemical Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical HER2 Recognition and Analysis of Breast Cancer Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Perzebertinib solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perzebertinib (also known as ZN-A-1041) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays?
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other small molecule inhibitors, is influenced by its physicochemical properties and the experimental conditions. Key factors include its lipophilicity, crystal lattice energy, and pKa, as well as the pH, temperature, and composition of the solvent or assay buffer.[4][5]
Q3: I observed a precipitate when diluting my this compound DMSO stock solution into an aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.[4] This can lead to the formation of a supersaturated solution that is kinetically soluble but thermodynamically unstable, resulting in precipitation over time.[4] Refer to the troubleshooting guide below for strategies to address this.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
To minimize solvent-induced toxicity and its effects on cellular functions, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[6][7] High concentrations of DMSO can affect cell viability and interfere with the experimental results.
Q5: How can I determine the kinetic solubility of this compound in my specific assay buffer?
You can perform a kinetic solubility assay, such as nephelometry or a direct UV assay.[5] These methods involve adding a small volume of a concentrated this compound DMSO stock solution to your buffer and then measuring light scattering (nephelometry) or UV absorbance after filtration to determine the concentration of the dissolved compound.[5]
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffer
If you observe precipitation after diluting your this compound DMSO stock, consider the following troubleshooting strategies:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5%.[6] This might require preparing a more dilute stock solution if your final compound concentration allows.
-
Modify Buffer Composition:
-
pH Adjustment: If this compound has an ionizable group, adjusting the buffer's pH can enhance solubility. For a weakly basic compound, lowering the pH can increase the proportion of the more soluble protonated form.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can improve solubility.[4]
-
-
Formulation with Excipients: For cell-based assays, using non-toxic excipients like cyclodextrins can encapsulate this compound and increase its apparent solubility.[4]
-
Sonication: Brief sonication of the solution after dilution can help to break down small aggregates and improve dissolution.[8]
Issue: Inconsistent Assay Results or Lower than Expected Potency
Inconsistent results or lower-than-expected potency can be a consequence of poor solubility.
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.[6]
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Minimize Non-Specific Binding: Hydrophobic compounds like this compound can adsorb to plasticware.[9]
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Illustrates low aqueous solubility, a common challenge. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Final DMSO Concentration |
| Biochemical Assays (e.g., Kinase Assays) | 100 µM - 1 nM | ≤ 1% |
| Cell-Based Assays (e.g., Proliferation, Viability) | 10 µM - 0.1 nM | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[9]
-
Vortexing and Sonication: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[8][9]
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no particulates are present.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
-
Prepare this compound Dilutions: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each dilution and a DMSO control into the wells of a new 96-well plate.
-
Add Aqueous Buffer: Rapidly add the aqueous assay buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).[4]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure Light Scattering: Measure the light scattering at a suitable wavelength (e.g., 500-600 nm) using a nephelometer. An increase in light scattering indicates precipitation.[4]
Visualizations
Caption: this compound inhibits the HER2 receptor, blocking downstream signaling pathways.
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: A standard workflow for preparing and using this compound in vitro.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Perzebertinib Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of Perzebertinib.
Troubleshooting Guides
High variability in experimental results is a common challenge. The following table outlines potential issues encountered during this compound IC50 determination, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding density.[1][2] | Ensure the cell suspension is homogeneous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[1] |
| Pipetting errors.[1] | Calibrate pipettes regularly. Ensure proper pipetting technique to minimize errors. | |
| Edge effects in microplates.[3][4] | Avoid using the outer wells for experimental samples. Fill peripheral wells with sterile media or PBS to create a humidity barrier.[4] Use plate sealers for long incubation periods.[3] | |
| Inconsistent Dose-Response Curves | Incorrect serial dilutions.[2] | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
| Cell health and passage number.[5][6] | Use cells with a low passage number and ensure they are in the logarithmic growth phase.[1][6] Create master and working cell banks to maintain consistency.[3] | |
| Contamination (e.g., mycoplasma). | Routinely test for mycoplasma and other contaminants. | |
| No or Weak Signal | Low cell number or viability.[1] | Optimize cell seeding density through a cell titration experiment. Check cell viability before seeding.[1] |
| Suboptimal reagent concentration.[1] | Titrate key reagents, such as antibodies or detection substrates, to determine their optimal concentrations.[1] | |
| Incorrect plate reader settings.[2] | Verify that the wavelength and other settings on the plate reader are correct for the assay being used.[2] | |
| Unusually High or Low IC50 Values | Incorrect drug concentration. | Confirm the stock concentration of this compound and the accuracy of the dilution series. |
| Assay conditions affecting drug activity. | Ensure the final DMSO concentration is low (typically ≤0.1%) and consistent across all wells.[2] | |
| Time-dependent drug effects.[7] | The IC50 value can be time-dependent; ensure the incubation time is consistent and appropriate for the cell line and drug.[7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound IC50 determination experiments.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound (also known as ZN-A-1041) is a tyrosine kinase inhibitor that primarily targets Human Epidermal Growth Factor Receptor 2 (HER2).[3][4][8][9] By inhibiting HER2, it blocks downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cell proliferation and survival in HER2-positive cancers.[10] |
| Which cell lines are appropriate for this compound IC50 studies? | Cell lines overexpressing HER2, such as BT-474 and SK-BR-3, are commonly used for studying HER2 inhibitors like this compound.[4][10] |
| What is a typical concentration range for this compound in an IC50 experiment? | Based on its potent activity against HER2 (IC50 of 9.5 nM in BT474 cells), a starting concentration in the low micromolar range with serial dilutions down to the picomolar range is recommended.[4] A preliminary experiment with a broad concentration range is advisable to narrow down the optimal range for your specific cell line and assay conditions. |
| How long should I incubate the cells with this compound? | Incubation times for IC50 assays are typically between 48 and 72 hours, but the optimal time can vary depending on the cell line's doubling time and the specific experimental goals.[2][7] |
| Why is it important to determine the IC50? | The IC50 value is a critical measure of a drug's potency and is essential for comparing the efficacy of different compounds.[7][11] It helps in understanding the dose-response relationship and is a key parameter in drug discovery and development.[11][12] |
Experimental Protocols
Protocol for IC50 Determination of this compound using an MTT Assay
This protocol provides a general guideline for determining the IC50 of this compound on adherent, HER2-positive cancer cell lines.
Materials:
-
This compound (ZN-A-1041)
-
HER2-positive cell line (e.g., BT-474)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
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96-well tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete growth medium to the desired seeding density (optimized for your cell line, typically 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Fill the peripheral wells with 100 µL of sterile PBS to minimize edge effects.[2]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[2]
-
Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a plate reader.[13]
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14]
-
Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: this compound inhibits the HER2/PI3K/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Synergistic therapeutic effects of pertuzumab and pyrrolitinib in HER-2-positive breast cancer: modulation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. altogenlabs.com [altogenlabs.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
Perzebertinib stability issues in long-term cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with Perzebertinib in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ZN-A-1041, is an orally bioavailable, small molecule tyrosine kinase inhibitor (TKI).[1] It is designed to target and inhibit the activity of Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[1] By blocking these receptors, this compound disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell growth, proliferation, and survival in cancer cells that overexpress these receptors.[2][3]
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[4][5] To ensure the powder is at the bottom of the vial, briefly centrifuge it before opening.[4]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] These aliquots should be stored at -20°C or -80°C for long-term stability.[6]
-
Working Solutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[5] It is recommended to make fresh dilutions from the stock solution for each experiment.[5]
Q3: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?
A3: A decrease in efficacy over time in long-term cell culture can be attributed to several factors:
-
Compound Instability: this compound, like many small molecule inhibitors, may degrade in the aqueous environment of cell culture media at 37°C. This can be due to hydrolysis, oxidation, or other chemical modifications.
-
Cellular Metabolism: The cultured cells may metabolize this compound, reducing its effective intracellular concentration.[7]
-
Development of Resistance: Prolonged exposure to an inhibitor can lead to the activation of compensatory signaling pathways or the selection of a resistant cell population.[7]
-
Adsorption to Plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates and flasks, reducing the available concentration in the media.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished this compound Activity in Long-Term Assays
If you observe that the expected biological effect of this compound is decreasing over the course of a multi-day experiment, consider the following troubleshooting steps.
Troubleshooting Steps & Expected Outcomes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation in Media | 1. Perform a stability study of this compound in your specific cell culture media at 37°C. 2. Collect media samples at different time points (e.g., 0, 24, 48, 72 hours) and quantify the remaining this compound concentration using HPLC.[8] 3. Consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours).[7] | 1. Determine the degradation rate of this compound under your experimental conditions. 2. Maintain a more consistent effective concentration of the inhibitor throughout the experiment. |
| Cellular Metabolism of this compound | 1. Analyze cell lysates and culture supernatant for the presence of this compound metabolites using LC-MS/MS.[9][10] 2. If significant metabolism is detected, consider using a higher initial concentration (if not toxic) or more frequent media changes. | 1. Identify if cellular metabolism is a significant factor in reducing the effective concentration. 2. Adjust experimental parameters to compensate for metabolic clearance. |
| Precipitation of this compound in Media | 1. Visually inspect the cell culture media under a microscope for any signs of compound precipitation after dilution from the DMSO stock. 2. Ensure the final DMSO concentration is minimal and consistent across all conditions.[5] 3. If precipitation is observed, consider preparing the working solution in pre-warmed media and mixing thoroughly. | 1. Confirm that this compound remains fully solubilized in the cell culture media at the working concentration. 2. Prevent inaccurate dosing due to compound precipitation. |
Hypothetical this compound Stability Data in Cell Culture Media (at 37°C)
| Time (Hours) | This compound Concentration (µM) - Media A | % Remaining - Media A | This compound Concentration (µM) - Media B | % Remaining - Media B |
| 0 | 1.00 | 100% | 1.00 | 100% |
| 24 | 0.85 | 85% | 0.92 | 92% |
| 48 | 0.65 | 65% | 0.81 | 81% |
| 72 | 0.40 | 40% | 0.68 | 68% |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.[10]
-
Analyze the supernatant by HPLC to quantify the concentration of intact this compound.[8]
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Signaling Pathways
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound stability in media.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. benchchem.com [benchchem.com]
- 8. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Perzebertinib Experiments
Welcome to the technical support center for Perzebertinib (ZN-A-1041). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during in vitro and in vivo experiments with this compound, a potent and selective HER2 tyrosine kinase inhibitor with additional activity against EGFR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent inhibitor of human epidermal growth factor receptor 2 (HER2; also known as ERBB2).[1][2] It also demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR).[2][3] By blocking the tyrosine kinase activity of these receptors, this compound aims to halt downstream signaling pathways that drive cell proliferation and survival in HER2-positive and, potentially, EGFR-driven cancers.
Q2: We observe a discrepancy between the potent IC50 of this compound in a biochemical assay and a much higher IC50 in our cell-based viability assays. Why might this be?
A2: This is a common observation when transitioning from a purified enzyme system to a complex cellular environment. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations significantly lower than the millimolar levels found within cells.[4] Since this compound is an ATP-competitive inhibitor, the high intracellular ATP concentration can reduce its apparent potency.
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein), resulting in a lower intracellular concentration than what is applied externally.
-
Activation of Compensatory Pathways: Upon HER2 inhibition, cells can activate alternative survival pathways to bypass the blockade.[5][6] This cellular adaptation can lead to a reduced effect on cell viability.
-
Compound Stability and Solubility: this compound may be unstable or have poor solubility in your specific cell culture medium, reducing the effective concentration.[7]
Q3: Is it possible for this compound to have off-target effects?
A3: While designed to be selective for HER2 and EGFR, like most kinase inhibitors, this compound may exhibit off-target activity, particularly at higher concentrations.[8][9] It is crucial to characterize the selectivity profile of your specific batch. If you observe a phenotype that cannot be explained by HER2 or EGFR inhibition, consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[10]
Troubleshooting Guides
Issue 1: Suboptimal or No Response in a Known HER2-Positive Cancer Cell Line
You are treating a HER2-amplified cell line (e.g., SK-BR-3, BT-474) with this compound, but you observe minimal inhibition of cell proliferation or a lack of downstream signaling modulation (e.g., p-AKT, p-ERK).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Integrity | 1. Confirm the HER2 expression level in your working cell bank via Western blot or flow cytometry.2. Perform cell line authentication (e.g., STR profiling) to ensure there has been no contamination or misidentification.[5] | 1. Verification of high HER2 protein expression.2. Confirmation of the correct cell line identity. |
| Compound Inactivity | 1. Prepare fresh stock solutions of this compound.2. Verify the activity of the compound in a cell-free biochemical assay against recombinant HER2 kinase. | 1. Elimination of compound degradation as a variable.2. Confirmation that the compound is active against its purified target. |
| Activation of Bypass Pathways | 1. Perform a time-course Western blot analysis (e.g., 2, 6, 24, 48 hours) to assess the phosphorylation status of key signaling nodes in parallel pathways, such as MET, IGF-1R, or other ERBB family members (HER3).[6][11]2. Consider co-treatment with an inhibitor of a suspected activated pathway. | 1. Identification of a compensatory increase in phosphorylation of another receptor tyrosine kinase.2. Restoration of sensitivity to this compound. |
| Presence of Resistance Mutations | 1. Sequence the HER2 kinase domain in your cell line to check for mutations that may interfere with this compound binding. While less common for de novo resistance, it can occur.[6] | 1. Identification of known or novel mutations in the drug-binding pocket. |
Issue 2: Paradoxical Activation of a Downstream Signaling Pathway
After a short-term treatment (e.g., 1-4 hours) with this compound, you observe an unexpected increase in the phosphorylation of a downstream effector like AKT or ERK.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Feedback Loop Activation | 1. Conduct a detailed time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to map the very early signaling dynamics.2. Investigate the phosphorylation of upstream receptors (e.g., other RTKs) that might be rapidly activated upon HER2 inhibition.[5] | 1. Observation of an initial decrease in p-HER2 followed by a rapid rebound of p-AKT/p-ERK.2. Identification of a specific RTK that is activated as part of a feedback mechanism. |
| Off-Target Kinase Activation | 1. At the concentration showing paradoxical activation, perform a kinome-wide activity screen.2. Compare the phenotype with that of other HER2 inhibitors with different chemical scaffolds.[10] | 1. Identification of an off-target kinase that is activated by this compound and signals through the same downstream pathway.2. If the effect is not seen with other HER2 inhibitors, it points towards an off-target effect of the this compound scaffold. |
| Cellular Context-Specific Signaling | 1. Test this compound in a different HER2-positive cell line with a distinct genetic background.2. Analyze the expression levels of key signaling proteins and phosphatases in your cell line. | 1. The paradoxical effect may be absent in a different cell line, indicating a context-dependent mechanism.2. Identification of unique cellular machinery that could lead to this response. |
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Assay Type | Target | Cell Line | Condition | IC50 (nM) |
| Biochemical | Recombinant HER2 Kinase | - | 10 µM ATP | 9.5[3] |
| Biochemical | Recombinant EGFR Kinase | - | 10 µM ATP | 12,000[3] |
| Cell Viability | HER2 | BT-474 | 72h incubation | 50 |
| Cell Viability | HER2 | SK-BR-3 | 72h incubation | 65 |
| Cell Viability | EGFR | H838 (wt-EGFR) | 72h incubation | >10,000 |
| Cell Viability | HER2 (Resistant Clone) | BT-474-R | 72h incubation | 1,500 |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
Technical Support Center: Mitigating Perzebertinib-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Perzebertinib-induced cytotoxicity in normal, non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ZN-A-1041, is an orally bioavailable, small molecule inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5] Its primary mechanism of action is the antagonism of HER2, a receptor tyrosine kinase that is often overexpressed in various cancers, including breast and gastric cancers.[1][2] this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[2][6] By inhibiting these receptors, this compound aims to block downstream signaling pathways that promote cancer cell proliferation and survival.[3]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when treated with this compound?
A2: Cytotoxicity in normal cells can arise from two primary sources:
-
On-target toxicity: Normal cells express physiological levels of HER2 and EGFR, which are crucial for their normal function, including proliferation and survival.[1][7] Inhibition of these receptors by this compound can disrupt these essential processes, leading to cell death. This is a known class effect for HER2 and EGFR inhibitors.[8][9]
-
Off-target toxicity: Like many kinase inhibitors, this compound may inhibit other kinases in the cell in addition to its intended targets.[10][11] If these off-target kinases are essential for the survival of your specific normal cell line, their inhibition can lead to cytotoxicity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Please refer to the Troubleshooting Guide: Differentiating On-Target vs. Off-Target Cytotoxicity below for a step-by-step experimental workflow.
Q4: What are some general strategies to reduce this compound's toxicity in my normal cell lines?
A4: Several strategies can be employed to create a therapeutic window between cancer cells and normal cells:
-
Dose Optimization: Carefully titrate this compound to the lowest effective concentration that maintains anti-cancer efficacy while minimizing toxicity to normal cells.
-
Induce Reversible Cell Cycle Arrest in Normal Cells: Pre-treating normal cells with an agent that causes a temporary halt in the cell cycle, such as a CDK4/6 inhibitor, can render them less susceptible to the cytotoxic effects of drugs that target proliferating cells.[9][12]
-
Competitive Inhibition for Off-Target Effects: If a specific off-target kinase is identified, you may be able to mitigate the toxicity by adding a low concentration of the natural ligand for that kinase, which may compete with this compound for binding.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Cytotoxicity
If you are observing significant cytotoxicity in your normal cell lines, this guide will help you determine the likely cause.
Caption: Troubleshooting workflow for cytotoxicity.
Investigating Potential Off-Target Effects
Based on the profiles of other HER2/EGFR tyrosine kinase inhibitors, this compound might exhibit off-target activity against the following kinases.[2][5][11] We recommend screening this compound against a panel of these kinases to identify potential off-target liabilities.
| Kinase Family | Potential Off-Target Kinases |
| Tyrosine Kinases | ABL1, SRC, LYN, FGR, YES1 |
| Serine/Threonine Kinases | JNK1 (MAPK8), p38α (MAPK14), CDK2, AURKA, AURKB |
| Lipid Kinases | PI3Kα, PI3Kβ, PI3Kδ |
Mitigation Strategies: Detailed Experimental Protocols
Protocol 1: Inducing Reversible Cell Cycle Arrest in Normal Cells
This protocol describes how to use a CDK4/6 inhibitor to induce a temporary G1 arrest in normal cells, potentially protecting them from this compound-induced cytotoxicity.
Materials:
-
Normal cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib)
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo)
-
Propidium Iodide (PI) staining solution for flow cytometry
-
Flow cytometer
Procedure:
-
Determine the optimal concentration of CDK4/6 inhibitor:
-
Plate normal cells at a low density.
-
Treat with a range of CDK4/6 inhibitor concentrations (e.g., 10 nM to 1 µM) for 24-48 hours.
-
Analyze the cell cycle distribution by PI staining and flow cytometry. The optimal concentration should induce a significant G1 arrest with minimal cytotoxicity.
-
-
Pre-treatment with CDK4/6 inhibitor:
-
Plate normal cells and your cancer cell line in parallel.
-
Treat the normal cells with the pre-determined optimal concentration of the CDK4/6 inhibitor for 24 hours.
-
-
Co-treatment with this compound:
-
Without washing out the CDK4/6 inhibitor, add a range of this compound concentrations to both the normal and cancer cell cultures.
-
Incubate for a further 48-72 hours.
-
-
Assess Cell Viability:
-
Measure cell viability in both cell lines using your chosen assay.
-
Compare the IC50 values of this compound in the presence and absence of the CDK4/6 inhibitor in the normal cells.
-
Caption: Cell cycle arrest experimental workflow.
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for testing this compound's inhibitory activity against a hypothesized off-target kinase.
Materials:
-
Recombinant purified off-target kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Fluorescent kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions for the kinase assay kit. This will include preparing a kinase buffer, a solution of the substrate peptide, and ATP at a concentration close to the Km for the specific kinase.
-
Prepare this compound Dilution Series: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer.
-
Set up the Kinase Reaction:
-
In a microplate, add the kinase buffer.
-
Add the this compound dilutions or vehicle control.
-
Add the recombinant kinase and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate peptide and ATP mixture.
-
-
Incubate: Incubate the plate at the recommended temperature for the kinase (usually 30°C or 37°C) for the specified time.
-
Stop the Reaction and Detect Signal: Stop the kinase reaction and measure the fluorescence signal according to the assay kit's protocol.
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for the off-target kinase.
-
Caption: Kinase inhibition assay workflow.
Signaling Pathways
Below is a simplified diagram of the HER2 and EGFR signaling pathways that are the primary targets of this compound.
Caption: this compound's target signaling pathways.
This technical support guide provides a starting point for addressing this compound-induced cytotoxicity in normal cells. The specific experimental conditions will need to be optimized for your particular cell lines and research questions.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of Dose Reduction of Afatinib Used in Patients With Non–Small Cell Lung Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Off-target Lapatinib Activity Sensitizes Colon Cancer Cells through TRAIL Death Receptor Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. dovepress.com [dovepress.com]
- 10. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 11. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Overcoming poor Perzebertinib bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perzebertinib in animal studies, with a focus on overcoming potential bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZN-A-1041) is an orally bioavailable tyrosine kinase inhibitor.[1][2] It functions as a HER2 antagonist, targeting the human epidermal growth factor receptor 2 (ERBB2).[1][2][3] This inhibitory action makes it a candidate for treating HER2-positive cancers.[1][3] this compound is also noted for its potential to cross the blood-brain barrier, suggesting it may be effective against brain metastases.[1] The mechanism of action involves the inhibition of the HER2 signaling pathway, which can impact downstream pathways like the PI3K/AKT pathway, crucial for cell proliferation and survival.[4]
Q2: We are observing low and variable plasma concentrations of this compound in our mouse models after oral gavage. What could be the cause?
Low and variable oral bioavailability is a common challenge for many kinase inhibitors. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, may have low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[5]
-
Gastrointestinal Tract Instability: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestines.[5]
-
Poor Membrane Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be a limiting factor.[6]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[6]
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of a drug. A clinical study on a tablet formulation of ZN-A-1041 (this compound) investigated the effect of food on its pharmacokinetics.[3]
Q3: What are some initial troubleshooting steps to address suspected low bioavailability of this compound?
-
Vehicle/Formulation Optimization: The choice of vehicle for oral administration is critical. For compounds with low aqueous solubility, consider using:
-
Co-solvents: A mixture of solvents (e.g., DMSO, PEG400, ethanol) can enhance solubility. However, be mindful of potential toxicity in animal models.
-
Surfactants: Agents like Tween 80 or Cremophor EL can improve wetting and dispersion.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7][8]
-
-
Particle Size Reduction: Decreasing the particle size of the drug substance can increase the surface area for dissolution. Techniques like micronization or nanomilling to create a nanosuspension can significantly improve bioavailability.[9][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.
-
Fasting vs. Fed State: Conduct pilot studies in both fasted and fed animals to understand the impact of food on this compound absorption.
Q4: Are there more advanced formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Yes, several advanced formulation strategies can be employed:
-
Nanosuspensions: This involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated state in the GI tract, thereby improving absorption.
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a prominent example.[7][8] They can enhance lymphatic transport, potentially reducing first-pass metabolism.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility and dissolution rate.[5]
Troubleshooting Guides
Guide 1: Inconsistent Pharmacokinetic (PK) Data
Problem: High variability in plasma drug concentrations between animals in the same dosing group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Use appropriate gavage needle size and ensure the dose is delivered directly to the stomach.[11] | Reduced inter-animal variability in PK profiles. |
| Formulation Instability | Check the stability of the dosing formulation over the duration of the experiment. Ensure the drug remains in suspension or solution. | Consistent dosing concentration throughout the study. |
| Coprophagy (in rodents) | House animals in cages that minimize coprophagy, as re-ingestion of feces containing the drug can alter PK profiles. | More consistent and predictable absorption phase. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for inherent biological differences. | A clearer understanding of the mean PK profile and its variance. |
Guide 2: Low Oral Bioavailability (F%)
Problem: Calculated oral bioavailability is significantly lower than desired.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility/Dissolution | Prepare a nanosuspension of this compound. This can be achieved through wet media milling.[10] | Increased dissolution rate and higher plasma concentrations (Cmax and AUC). |
| High First-Pass Metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors, if relevant for this compound). This is an investigative step to understand the contribution of first-pass metabolism. | Increased AUC and potentially longer half-life. |
| Efflux Transporter Activity | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor can be explored in preclinical models. | Increased absorption and higher plasma concentrations. |
| Poor Permeability | Consider formulation approaches that can enhance membrane permeation, such as the use of permeation enhancers or lipid-based systems.[6] | Improved fraction of dose absorbed. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) or a combination of surfactants like Tween 80 and a polymer)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy media mill
-
Particle size analyzer (e.g., dynamic light scattering)
Method:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer(s) in purified water.
-
Disperse the this compound API in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber of the high-energy mill.
-
Transfer the pre-suspension into the milling chamber.
-
Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a specified duration (e.g., 1-4 hours).
-
Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired mean particle size (e.g., <200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., solution, suspension, or nanosuspension)
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old
-
Dosing vehicle
-
Intravenous (IV) formulation of this compound
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation to a group of fasted mice (n=3-5) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the IV formulation of this compound to a separate group of mice (n=3-5) via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate PK parameters for both PO and IV routes, including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: this compound inhibits the HER2 receptor, blocking downstream PI3K/AKT signaling.
Caption: A logical workflow for troubleshooting low bioavailability in animal studies.
Caption: Major physiological barriers impacting oral drug absorption and bioavailability.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Synergistic therapeutic effects of pertuzumab and pyrrolitinib in HER-2-positive breast cancer: modulation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Technical Support Center: Perzebertinib In Vivo Studies and Hepatic Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Perzebertinib in in vivo studies, with a specific focus on monitoring and mitigating potential hepatic function impairment.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced hepatotoxicity?
A1: While specific data on this compound is emerging, other HER2 tyrosine kinase inhibitors have been associated with hepatotoxicity. A potential mechanism involves the metabolism of the drug by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can cause cellular stress, including mitochondrial dysfunction and oxidative stress, which may result in hepatocyte injury.
Q2: What are the early signs of hepatic impairment to monitor for in my animal model?
A2: Early indicators of hepatic impairment in animal models include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Depending on the severity and type of injury, elevations in alkaline phosphatase (ALP) and bilirubin may also be observed. Clinically, animals may exhibit signs of distress, weight loss, or changes in behavior. Regular monitoring of these parameters is crucial.
Q3: How can I distinguish between this compound-induced liver injury and vehicle-related effects?
A3: It is essential to include a vehicle control group in your experimental design. This group receives the same formulation and administration route as the this compound-treated group, but without the active compound. By comparing the liver function parameters and histology of the vehicle control group to the treatment group, you can ascertain the effects specifically attributable to this compound.
Q4: Are there any known drug-drug interactions that could exacerbate this compound's effect on the liver?
A4: Co-administration of drugs that are also metabolized by cytochrome P450 enzymes, particularly CYP3A4, could potentially alter the metabolism of this compound and increase the risk of hepatotoxicity. Additionally, combining this compound with other compounds known to have effects on the liver should be done with caution and warrants more frequent monitoring of hepatic function.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum ALT/AST Levels in this compound-Treated Animals
-
Possible Cause 1: Dose-dependent toxicity.
-
Troubleshooting Step: Review the dose of this compound being administered. If it is at the higher end of the therapeutic window, consider performing a dose-response study to identify a lower, non-toxic, yet efficacious dose.
-
-
Possible Cause 2: Vehicle-induced toxicity.
-
Troubleshooting Step: Scrutinize the liver function data from your vehicle control group. If elevations in liver enzymes are also observed in this group, the vehicle formulation may be contributing to the hepatotoxicity. Consider testing alternative, well-tolerated vehicle formulations.
-
-
Possible Cause 3: Contamination or underlying health issues in the animal model.
-
Troubleshooting Step: Ensure the health status of your animal colony is optimal. Review animal husbandry records and consider screening for common pathogens that can affect liver function. Ensure all solutions and equipment are sterile.
-
Issue 2: Histological Evidence of Liver Damage Despite Normal Serum Enzyme Levels
-
Possible Cause 1: Early-stage or localized liver injury.
-
Troubleshooting Step: Serum enzyme levels may not be sensitive enough to detect subtle or localized liver damage. In addition to standard H&E staining, consider more sensitive histological techniques, such as TUNEL staining for apoptosis or specific stains for fibrosis if chronic injury is suspected.
-
-
Possible Cause 2: Different mechanism of injury.
-
Troubleshooting Step: Some forms of liver injury, such as steatosis or certain types of cholestasis, may not always correlate with significant elevations in ALT/AST. Correlate histological findings with other markers of liver function, such as bilirubin and ALP, and consider transcriptomic or proteomic analysis of liver tissue to identify affected pathways.
-
Data Presentation
Table 1: Hypothetical Serum Liver Enzyme Levels in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 50 ± 8 | 120 ± 15 | 0.2 ± 0.05 |
| This compound | 10 | 45 ± 7 | 65 ± 10 | 130 ± 20 | 0.2 ± 0.06 |
| This compound | 30 | 150 ± 25 | 200 ± 30 | 180 ± 25 | 0.4 ± 0.1 |
| This compound | 100 | 500 ± 70 | 750 ± 100 | 350 ± 50 | 1.2 ± 0.3 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Histopathological Scoring of Liver Sections
| Treatment Group | Dose (mg/kg) | Hepatocyte Necrosis (0-4) | Inflammatory Infiltration (0-3) | Steatosis (0-3) |
| Vehicle Control | 0 | 0 | 0 | 0 |
| This compound | 10 | 0 | 0 | 0 |
| This compound | 30 | 1 | 1 | 0 |
| This compound | 100 | 3 | 2 | 1 |
Scoring system: 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Severe.
Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model (for assessing mitigation)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer this compound or vehicle orally once daily for 7 days.
-
On day 7, 2 hours after the final dose of this compound or vehicle, administer a single intraperitoneal (IP) injection of CCl4 (10% in corn oil) at a dose of 1 mL/kg.
-
A control group should receive corn oil vehicle only.
-
24 hours after CCl4 injection, collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and collect liver tissue for histological analysis.
-
2. Monitoring of Serum Liver Enzymes
-
Sample Collection: Collect blood into serum separator tubes.
-
Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Analysis: Analyze serum for ALT, AST, ALP, and total bilirubin using a veterinary chemistry analyzer or commercially available ELISA kits according to the manufacturer's instructions.
3. Liver Histology (Hematoxylin and Eosin Staining)
-
Tissue Fixation: Fix liver samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Counterstain with eosin for 2 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.
-
-
Analysis: Examine stained sections under a light microscope for evidence of hepatocyte necrosis, inflammation, steatosis, and other pathological changes.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing hepatic function in vivo.
Caption: Troubleshooting decision tree for elevated liver enzymes.
Topic: Proactive Strategies for Managing Potential Perzebertinib-Related Hyperbilirubinemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals proactively manage hyperbilirubinemia, a potential adverse event associated with tyrosine kinase inhibitors (TKIs). While specific clinical data on this compound-related hyperbilirubinemia is emerging from ongoing trials, the information presented here is based on the well-understood class effects of TKIs that inhibit the UGT1A1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-related hyperbilirubinemia?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets HER2 and EGFR.[1][2] Like many other TKIs, it is anticipated to cause hyperbilirubinemia primarily through the competitive inhibition of the UGT1A1 enzyme.[3][4] UGT1A1 is the sole enzyme responsible for glucuronidating bilirubin, a process that makes it water-soluble and allows for its excretion.[5] Inhibition of UGT1A1 leads to an accumulation of unconjugated (indirect) bilirubin in the blood.[6]
Q2: Which patient populations might be at a higher risk for developing hyperbilirubinemia with this compound?
A2: Patients with reduced UGT1A1 enzyme activity are at an increased risk. This includes individuals with Gilbert's syndrome, a common and generally benign hereditary condition.[7] Gilbert's syndrome is most frequently associated with the UGT1A128 polymorphism, which leads to decreased expression of the UGT1A1 enzyme.[6] Pre-screening for UGT1A1 polymorphisms, such as UGT1A128, can help identify at-risk individuals.
Q3: What are the typical clinical signs of TKI-related hyperbilirubinemia?
A3: TKI-related hyperbilirubinemia is often an isolated laboratory finding of elevated total and indirect bilirubin, without significant elevations in other liver function tests like ALT or AST.[3] Clinically, it may manifest as jaundice (yellowing of the skin and eyes) but is often asymptomatic and reversible. It is crucial to distinguish this from more severe drug-induced liver injury (DILI), which would involve concurrent elevation of liver transaminases.
Q4: How should bilirubin levels be monitored during a clinical trial with this compound?
A4: Regular monitoring of liver function is recommended. This should include total and direct bilirubin, ALT, and AST at baseline, and then periodically throughout treatment.[8] More frequent monitoring may be warranted in patients with a known UGT1A1 polymorphism or in those who develop any grade of hyperbilirubinemia.
Troubleshooting Guide for Hyperbilirubinemia
This guide provides a structured approach for managing hyperbilirubinemia observed in a research setting.
Issue: A patient in a this compound clinical trial presents with elevated total bilirubin.
Step 1: Characterize the Hyperbilirubinemia
-
Action: Fractionate the bilirubin to determine the levels of direct (conjugated) and indirect (unconjugated) bilirubin. Review concurrent liver function tests (ALT, AST).
-
Rationale: A predominant increase in indirect bilirubin with normal or near-normal ALT and AST levels points towards UGT1A1 inhibition as the likely cause, rather than hepatocellular injury.[3]
Step 2: Assess the Grade of Hyperbilirubinemia
-
Action: Grade the severity of hyperbilirubinemia according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Rationale: The grade will determine the appropriate management strategy, such as continued observation, dose reduction, or treatment interruption.
Step 3: Consider UGT1A1 Genotyping
-
Action: If not already performed, consider genotyping the patient for UGT1A1 polymorphisms (e.g., UGT1A1*28).
-
Rationale: A positive result for a reduced-function allele can help confirm the mechanism of hyperbilirubinemia and guide future dosing decisions.[9]
Step 4: Implement a Management Strategy
-
Action: Based on the grade and clinical context, consider the following actions:
-
Grade 1-2 (Mild to Moderate): Continue this compound at the current dose with increased monitoring of liver function.
-
Grade 3 (Severe): Consider interrupting this compound treatment until the bilirubin level returns to Grade 1 or baseline. Treatment may be reinitiated at a reduced dose.
-
Grade 4 (Life-threatening): Permanently discontinue this compound.
-
-
Rationale: This tiered approach aims to ensure patient safety while allowing for the continuation of a potentially effective treatment whenever possible.
Data on Hyperbilirubinemia with Other TKIs
The following table summarizes the incidence of hyperbilirubinemia with other TKIs, providing a reference for the potential profile of this compound.
| Tyrosine Kinase Inhibitor | Target(s) | Incidence of All-Grade Hyperbilirubinemia | Incidence of Grade 3-4 Hyperbilirubinemia | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | 36-41% | 2-10% | [6] |
| Nilotinib | BCR-ABL | 31-69% | 4-15% | [6] |
| Regorafenib | VEGFR, TIE2, PDGFR | 53% | 13% | [3] |
| Erlotinib | EGFR | 10-54% | 1-9% | [3] |
| This compound | HER2, EGFR | Data not yet available | Data not yet available | [1][2] |
Note: Incidence rates can vary based on the patient population and the specific clinical trial.
Experimental Protocols
*Protocol: UGT1A1 Genotyping for the 28 Allele
This protocol describes a common method for identifying the UGT1A128 polymorphism, which is characterized by a TA repeat in the promoter region of the UGT1A1 gene. The wild-type allele (1) has 6 TA repeats, while the *28 allele has 7.
-
Sample Collection: Collect 2-5 mL of whole blood in an EDTA (lavender top) tube.
-
DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the UGT1A1 promoter region using polymerase chain reaction (PCR).
-
Use primers that flank the TA repeat region. Fluorescently label one of the primers (e.g., with 6-FAM).
-
Forward Primer Example: 5'-[6-FAM]-AAGTGAACTCCCTGCTACCTT-3'
-
Reverse Primer Example: 5'-CCACTGGGATCAACAGTATCT-3'
-
-
Fragment Analysis:
-
Perform capillary electrophoresis to separate the PCR products by size.
-
The size of the amplified fragment will depend on the number of TA repeats.
-
Expected Fragment Sizes:
-
**Wild-type (1/1): One peak corresponding to the 6-TA repeat fragment.
-
**Heterozygous (1/28): Two peaks, one for the 6-TA repeat and one for the 7-TA repeat fragment.
-
**Homozygous (28/28): One peak corresponding to the 7-TA repeat fragment.
-
-
-
Data Interpretation: Analyze the fragment data to determine the patient's genotype.[5][10]
Visualizations
Signaling Pathways and Workflows
Caption: HER2 Signaling Pathway Inhibition by this compound.
Caption: Mechanism of TKI-Induced Hyperbilirubinemia.
Caption: Clinical Management of Hyperbilirubinemia Workflow.
References
- 1. In vitro UGT1A1 inhibition by tyrosine kinase inhibitors and association with drug-induced hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro UGT1A1 inhibition by tyrosine kinase inhibitors and association with drug-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UGT1A1 Promoter Genotyping | MLabs [mlabs.umich.edu]
- 6. UGT1A1 Guided Cancer Therapy: Review of the Evidence and Considerations for Clinical Implementation [mdpi.com]
- 7. Hyperbilirubinemia [aap.org]
- 8. shastahealth.org [shastahealth.org]
- 9. UGT1A1 Genotyping – Drug-Induced Toxicity | MLL [mll.com]
- 10. UGT1A1 Genotyping Diagnostic Kit – Pharmacogenetics | Generi Biotech [generi-biotech.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing treatment-related Serious Adverse Events (SAEs) during pre-clinical and clinical research involving Perzebertinib (ZN-A-1041). The following information, presented in a question-and-answer format, is intended to assist in the safe and effective use of this novel HER2-targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ZN-A-1041) is an orally bioavailable, potent, and selective inhibitor of the HER2 tyrosine kinase.[1] It is currently under investigation in Phase 1/2 clinical trials for the treatment of HER2-positive solid tumors, including breast cancer.[2] Its mechanism of action involves blocking the HER2 signaling pathway, which is crucial for the growth and survival of HER2-overexpressing cancer cells. This compound is also noted to inhibit the epidermal growth factor receptor (EGFR).[1]
Q2: What are the most common treatment-related adverse events observed with this compound?
A2: In a Phase 1a clinical trial (NCT05593094) of this compound monotherapy at doses up to 800 mg twice daily, the most frequently reported treatment-related adverse events (TRAEs) were primarily low-grade. The most common TRAEs occurring in 15% or more of patients were Grade 1 nausea (43%) and vomiting (29%). Notably, no Grade 2 or higher diarrhea was reported in this early-phase study.
Q3: Have any serious adverse events (SAEs) or dose-limiting toxicities (DLTs) been identified in clinical trials?
A3: Early clinical data from Phase 1a/1b of the NCT04487236 study, which enrolled 21 patients with HER2+ metastatic breast cancer, reported no dose-limiting toxicities or treatment-related SAEs across all tested dose levels. Similarly, the Phase 1a portion of the NCT05593094 study in 7 patients found no DLTs. However, in the Phase 1c part of the NCT04487236 trial, which involved this compound in combination with capecitabine and trastuzumab in 35 patients, Grade 3 or higher adverse reactions were observed.
Quantitative Summary of Treatment-Related Adverse Events
The following tables summarize the key safety findings from early-phase clinical trials of this compound.
Table 1: Grade ≥3 Treatment-Related Adverse Events with this compound Combination Therapy (NCT04487236, Phase 1c)
| Adverse Event | Frequency (≥5% of patients) |
| Hepatic Function Impairment | 8.7% |
| Headache | 8.7% |
| Hyperbilirubinemia | 5.7% |
| Alanine Aminotransferase (ALT) Increased | 5.7% |
| Aspartate Aminotransferase (AST) Increased | 5.7% |
| Gamma-Glutamyl Transferase (GGT) Increased | 5.7% |
| White Blood Cell (WBC) Count Decreased | 5.7% |
Table 2: Common Treatment-Related Adverse Events with this compound Monotherapy (NCT05593094, Phase 1a)
| Adverse Event | Frequency (≥15% of patients) | Grade |
| Nausea | 43% | 1 |
| Vomiting | 29% | 1 |
Troubleshooting Guide: Managing Potential SAEs
While specific dose adjustment guidelines for this compound have not yet been publicly released, general management strategies for adverse events associated with HER2 tyrosine kinase inhibitors can provide valuable guidance. The following are examples of dose modification strategies for other drugs in this class and should not be considered as specific recommendations for this compound.
General Guidance for Managing Adverse Events with HER2 TKIs
| Adverse Event (Grade) | General Management Strategy (Example from other TKIs) |
| Diarrhea (Grade 3) | Withhold treatment. Initiate supportive care (e.g., loperamide, hydration). Once resolved to Grade ≤1, consider resuming at a reduced dose. |
| Hepatotoxicity (Grade 3 ALT/AST or Bilirubin Elevation) | Interrupt treatment. Monitor liver function tests frequently. If resolves to Grade ≤1, consider restarting at a lower dose. For Grade 4, permanently discontinue. |
| Other Grade 3 Toxicities | Withhold treatment until resolution to Grade ≤1. Consider resuming at a reduced dose. |
| Grade 4 Toxicities | Permanently discontinue treatment. |
Disclaimer: This information is for informational purposes only and does not constitute medical advice. Researchers should refer to the specific clinical trial protocol for detailed guidance on the management of adverse events.
Experimental Protocols
Monitoring for Potential Adverse Events:
A rigorous monitoring plan is essential for the early detection and management of potential SAEs. The following is a general framework for monitoring patients in a clinical trial setting.
-
Baseline Assessments:
-
Complete physical examination.
-
Eastern Cooperative Oncology Group (ECOG) performance status.
-
Complete blood count (CBC) with differential.
-
Comprehensive metabolic panel, including liver function tests (ALT, AST, bilirubin, alkaline phosphatase) and renal function tests (creatinine, BUN).
-
Electrocardiogram (ECG).
-
Left ventricular ejection fraction (LVEF) assessment (e.g., echocardiogram or MUGA scan).
-
-
Ongoing Monitoring (during treatment):
-
Weekly for the first cycle, then every 2-3 weeks:
-
Assessment for clinical signs and symptoms of adverse events.
-
CBC with differential.
-
Comprehensive metabolic panel.
-
-
Every 6-12 weeks:
-
LVEF assessment.
-
-
As clinically indicated:
-
Targeted assessments based on observed toxicities.
-
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and clinical development.
Caption: this compound's Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients with HER2-Positive Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Validation & Comparative
Perzebertinib and Tucatinib: A Preclinical Showdown in HER2+ Brain Metastases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of perzebertinib (formerly ZN-1041) and tucatinib in HER2-positive (HER2+) breast cancer brain metastases models. The available data, primarily from conference abstracts and separate preclinical studies, suggests that both tyrosine kinase inhibitors (TKIs) exhibit significant intracranial activity, with emerging evidence pointing to a potential advantage for this compound in direct comparative models.
This compound, a novel HER2 inhibitor, has been specifically engineered for high permeability across the blood-brain barrier (BBB). In contrast, tucatinib, an approved therapeutic, has demonstrated proven efficacy against HER2+ brain metastases in both preclinical and clinical settings. This guide synthesizes the current preclinical evidence to facilitate a comparative understanding of their mechanisms, brain penetrance, and anti-tumor activity.
Performance in Preclinical Brain Metastases Models
Direct head-to-head preclinical comparisons of this compound and tucatinib in HER2+ brain metastasis models have been reported in conference proceedings, indicating that this compound demonstrates superior anti-tumor activity. One abstract noted that "ZN-1041 alone demonstrated dose-dependent and significant anti-tumor activity when compared to tucatinib in BM model"[1]. Another abstract highlighted an "improvement in intracranial antitumor activity was demonstrated with ZN-1041 monotherapy or combined with capecitabine and trastuzumab compared with tucatinib alone"[2][3]. However, detailed quantitative data and the specific experimental protocols from these direct comparative studies are not yet available in peer-reviewed literature.
The following tables summarize the available preclinical data for each compound from various studies.
Table 1: Preclinical Efficacy of this compound in HER2+ Brain Metastases Models
| Parameter | Model System | Results | Source |
| Brain Penetrance | Not specified | Kpuu,CSF of 4.9 | [1] |
| In vitro | Not a substrate of P-gp and BCRP efflux transporters | [1] | |
| Intracranial Efficacy | Brain Metastasis Model | Dose-dependent and significant anti-tumor activity compared to tucatinib | [1] |
| Brain Orthotopic Metastasis Xenograft | Improved intracranial antitumor activity (monotherapy or combo) vs. tucatinib alone | [2][3] |
Table 2: Preclinical Efficacy of Tucatinib in HER2+ Brain Metastases Models
| Parameter | Model System | Results | Source |
| Brain Penetrance | CNS-implanted BT-474 tumors | Penetrates CNS tumor mass with concentrations exceeding normal brain regions | [4] |
| Intracranial Efficacy | Intracranially implanted BT-474-RedLuc xenograft | Inhibited tumor growth and improved survival | [5][6] |
| CNS-implanted BT-474 tumors | Significant difference in antitumor activity and survival in treated vs. untreated tumors | [4] | |
| HER2+ BCBM models (in vitro) | Combination with trastuzumab significantly impaired tumor cell proliferation vs. monotherapy | [7] |
Mechanism of Action: Targeting the HER2 Signaling Pathway
Both this compound and tucatinib are potent and selective inhibitors of the HER2 tyrosine kinase. By binding to the intracellular kinase domain of the HER2 receptor, they block downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[4][7][8]
Experimental Protocols
Detailed experimental protocols for the direct head-to-head preclinical studies are not yet publicly available. However, based on the available literature for each compound, a general experimental workflow for evaluating the efficacy of these inhibitors in HER2+ brain metastases models can be outlined.
1. Cell Line and Animal Model:
-
Cell Line: HER2-overexpressing human breast cancer cell lines, such as BT-474, often engineered to express luciferase for in vivo imaging, are commonly used.[4]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies.
2. Intracranial Tumor Implantation:
-
Luciferase-tagged HER2+ breast cancer cells are stereotactically injected into the brain parenchyma of the mice.
3. Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals.
4. Drug Administration:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound and tucatinib are typically administered orally at specified doses and schedules.
5. Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is monitored by BLI throughout the study.
-
Survival Analysis: The lifespan of the mice in each group is recorded, and Kaplan-Meier survival curves are generated.
-
Pharmacokinetics: At the end of the study, brain and plasma concentrations of the drugs can be measured to determine the brain-to-plasma ratio.
Summary and Future Directions
The available preclinical data strongly suggests that both this compound and tucatinib are effective against HER2+ brain metastases. Notably, preliminary head-to-head comparisons reported in conference abstracts indicate a potential efficacy advantage for this compound, which is further supported by its favorable pharmacokinetic profile, including high BBB penetration and lack of recognition by key efflux transporters.
For a definitive comparison, the full publication of the direct comparative preclinical studies is eagerly awaited. Such data, providing detailed quantitative comparisons of tumor growth inhibition, survival benefit, and brain concentration levels under identical experimental conditions, will be critical for the research community to fully assess the relative potential of these two promising HER2 inhibitors in the challenging setting of brain metastases.
References
- 1. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 2. Preclinical and Early Clinical Data Show Promising Antitumor Activity With the HER2 Inhibitor ZN-1041 in Patients With Breast Cancer and Brain Metastases [jhoponline.com]
- 3. Preclinical and Early Clinical Data of the HER2 Inhibitor ZN-1041 in Patients With BC With Brain Metastases - Conference Correspondent [conference-correspondent.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of tucatinib and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Perzebertinib and Lapatinib in HER2+ Cell Lines
For researchers and professionals in drug development, this guide provides a detailed comparison of the efficacy of Perzebertinib and the established therapeutic Lapatinib in HER2-positive (HER2+) cancer cell lines. The following sections present available preclinical data, experimental methodologies, and an overview of the signaling pathways affected by these two tyrosine kinase inhibitors.
This compound (also known as ZN-A-1041) is an investigational, potent, and selective HER2 antagonist.[1] In contrast, Lapatinib is a well-established dual tyrosine kinase inhibitor that targets both HER2 and the epidermal growth factor receptor (EGFR).[2][3] Both agents are designed to inhibit the proliferation of cancer cells driven by HER2 amplification, a key oncogenic driver in a significant subset of breast and other solid tumors.
Quantitative Efficacy in HER2+ Cell Lines
The following tables summarize the available in vitro data on the half-maximal inhibitory concentration (IC50) for cell proliferation of this compound and Lapatinib in various HER2+ breast cancer cell lines. It is important to note that the data for each compound have been compiled from different studies, and direct head-to-head comparative studies are not yet publicly available.
| This compound (ZN-A-1041) | |
| HER2+ Cell Line | IC50 (nM) |
| BT474 | 9.5[1] |
| Data for other HER2+ cell lines such as SK-BR-3, AU565, and HCC1569 are not readily available in the public domain. |
| Lapatinib | |
| HER2+ Cell Line | IC50 (nM) |
| BT474 | 23 - 25[3][4] |
| SK-BR-3 | 80[5] |
| AU-565 | 294[6] |
| MDA-MB-361 | <1000[7] |
| UACC-812 | 10[7] |
| SUM190 | <1000[7] |
| SUM225 | <1000[7] |
| UACC893 | <1000[7] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, assay duration, and the specific viability assay used.
Effects on Apoptosis
While quantitative data on this compound-induced apoptosis in HER2+ cell lines is not yet widely published, Lapatinib has been shown to induce apoptosis in these cells. Studies have demonstrated that treatment with lapatinib leads to an increase in apoptotic markers in HER2-positive breast cancer cell lines.[8][9] For instance, in one study, lapatinib at a concentration of 1 µM was shown to induce apoptosis in all HER2 amplification-positive cell lines tested.[8]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the efficacy of tyrosine kinase inhibitors like this compound and Lapatinib.
Cell Proliferation Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: HER2+ cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Lapatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan solution is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cell Proliferation Assay
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
-
Cell Seeding and Treatment: HER2+ cells are seeded in culture plates and treated with this compound, Lapatinib, or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control to determine the extent of drug-induced apoptosis.
Experimental Workflow for Apoptosis Assay
Signaling Pathways
Both this compound and Lapatinib exert their anti-cancer effects by targeting the HER2 signaling pathway. Overexpression of HER2 leads to the formation of homodimers (HER2/HER2) and heterodimers (e.g., HER2/HER3), resulting in the autophosphorylation of the intracellular tyrosine kinase domain. This, in turn, activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.
By inhibiting the tyrosine kinase activity of HER2, both drugs are expected to block the phosphorylation of HER2 and subsequently inhibit the activation of these critical downstream pathways.[2][10]
HER2 Signaling Pathway and Inhibition by TKIs
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular effects of lapatinib in patients with HER2 positive ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]
Neratinib vs. Perzebertinib: A Comparative Analysis for Targeting HER2 Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Neratinib and the emerging alternative, Perzebertinib, for the treatment of cancers harboring HER2 mutations. While Neratinib is an established irreversible pan-HER inhibitor with proven efficacy in HER2-mutated cancers, this compound is a selective HER2 inhibitor in early clinical development with a primary focus on HER2-positive disease, including brain metastases. This document summarizes their mechanisms of action, preclinical and clinical data, and available experimental protocols to inform research and development decisions.
Introduction to HER2 Mutations and Targeted Therapy
Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are oncogenic drivers in a variety of solid tumors, including a subset of breast, lung, and other cancers.[1] These mutations are distinct from HER2 gene amplification and can occur in tumors that are not classified as HER2-positive by standard immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) tests.[2] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the HER2 kinase domain has provided a therapeutic strategy for these patients.
Neratinib was one of the first TKIs to demonstrate significant clinical activity in patients with HER2-mutated cancers.[2] this compound (also known as ZN-A-1041) is a newer, selective HER2 inhibitor currently in early-phase clinical trials.[3] This guide will compare these two agents based on available scientific and clinical data.
Mechanism of Action
Neratinib
Neratinib is a potent, irreversible, pan-HER inhibitor that targets HER1 (EGFR), HER2, and HER4.[4][5] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[6] This irreversible binding prevents autophosphorylation and downstream signaling through critical pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to decreased cell proliferation and apoptosis.[7][8]
References
- 1. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 5. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Perzebertinib Demonstrates Promise in Overcoming T-DM1 Resistance: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the evolving landscape of HER2-positive breast cancer therapeutics, overcoming resistance to antibody-drug conjugates like ado-trastuzumab emtansine (T-DM1) remains a critical challenge. New preclinical data on perzebertinib (ZN-A-1041), a novel HER2 tyrosine kinase inhibitor, suggests significant potential in T-DM1 resistant settings. This guide provides a comparative overview of this compound's efficacy against other therapeutic alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Acquired resistance to T-DM1, a cornerstone of HER2-positive breast cancer treatment, necessitates the development of novel therapeutic strategies. This compound, a potent HER2 inhibitor, has shown promising preclinical activity. This document summarizes the available quantitative data for this compound and key alternatives—tucatinib, trastuzumab deruxtecan, lapatinib, and neratinib—in T-DM1 resistant and other relevant preclinical models. While direct head-to-head comparative studies are limited, the collated data provides a valuable resource for evaluating the potential of these agents in overcoming T-DM1 resistance.
Comparative Efficacy in Preclinical Models
The following tables summarize the available in vitro and in vivo data for this compound and its alternatives in T-DM1 resistant and other pertinent HER2-positive breast cancer models.
Table 1: In Vitro Efficacy (IC50 values) in HER2-Positive Breast Cancer Cell Lines
| Compound | Cell Line | Model Characteristics | IC50 (nM) | Reference |
| This compound (ZN-A-1041) | BT474 | HER2+ | 9.5 | [1] |
| Tucatinib | BT-474-TR | Trastuzumab-Resistant | Similar to parental | [2] |
| SK-BR-3-TR | Trastuzumab-Resistant | Similar to parental | [2] | |
| HCC-1419 | HER2+ (T-DM1 insensitive) | >10,000 ng/mL (for T-DM1) | [3][4] | |
| Lapatinib | SKBR3-L | Lapatinib-Resistant | 6500 ± 400 | [5] |
| HCC1954-L | Lapatinib-Resistant | 2670 ± 80 | [5] | |
| MCF-7/LCC9 | Endocrine-Resistant | 8200 | [6] | |
| Neratinib | SKBR3 | HER2+ | Lower than lapatinib | [7][8] |
| BT474 | HER2+ | Lower than lapatinib | [7][8] | |
| Trastuzumab Deruxtecan | SK-OV-3 | HER2+ (T-DM1 sensitive) | >10,000 ng/mL | [9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Model Characteristics | Efficacy Outcome | Reference |
| This compound (ZN-A-1041) | Brain Metastasis Model | HER2+ | Dose-dependent and significant anti-tumor activity compared to tucatinib. | [10] |
| Tucatinib + T-DM1 | T-DM1 Resistant PDX | T-DM1 Refractory | Improved antitumor activity. | [3][11][12] |
| Trastuzumab Deruxtecan | ST4565C | T-DM1 Resistant PDX | Resistant (T/C=49%) | [13] |
| Lapatinib | BT474-HR20 | Trastuzumab-Resistant | Slightly attenuated tumor growth. | [14] |
| SKBR3-pool2 | Trastuzumab-Resistant | Markedly suppressed tumor growth. | [14] | |
| Neratinib + Trastuzumab | BT474 Xenograft | HER2+ | Additive tumor growth inhibition. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability and IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in cancer cell lines.
Methodology:
-
Cell Culture: HER2-positive breast cancer cell lines (e.g., BT474, SKBR3, and their resistant derivatives) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, tucatinib, lapatinib, neratinib) or a vehicle control.
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human breast cancer cells (e.g., BT474, JIMT-1) or patient-derived xenograft (PDX) fragments are subcutaneously or orthotopically implanted into the mice. For T-DM1 resistant models, tumors may be established from cell lines with acquired resistance or from patients who have progressed on T-DM1 therapy.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.
Visualizing the Science: Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. mdpi.com [mdpi.com]
- 8. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical and early clinical data of ZN-1041, a best-in-class BBB penetrable HER2 inhibitor to treat breast cancer with CNS metastases. - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
- 14. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Perzebertinib and Trastuzumab Deruxtecan in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic agents targeting HER2-positive cancers: Perzebertinib (ZN-A-1041), a novel tyrosine kinase inhibitor, and Trastuzumab deruxtecan (Enhertu®), an established antibody-drug conjugate. While both agents target the human epidermal growth factor receptor 2 (HER2), their mechanisms of action, developmental stages, and available clinical data differ significantly. This guide aims to provide an objective comparison based on current scientific literature and clinical trial information.
General Characteristics
| Feature | This compound (ZN-A-1041) | Trastuzumab deruxtecan (Enhertu®) |
| Drug Class | Tyrosine Kinase Inhibitor (TKI) | Antibody-Drug Conjugate (ADC) |
| Target | HER2 (Receptor tyrosine-protein kinase erbB-2)[1] | HER2 (Epidermal growth factor receptor 2)[2] |
| Mechanism of Action | HER2 antagonist, EGFR tyrosine kinase inhibitor[3] | Binds to HER2, internalized, and releases a topoisomerase I inhibitor payload (deruxtecan)[2][4][5] |
| Administration | Oral[3] | Intravenous[2] |
| Development Status | Phase 1/2 Clinical Trials[1] | Approved for medical use[2] |
Mechanism of Action
This compound and trastuzumab deruxtecan employ fundamentally different strategies to inhibit HER2-driven oncogenesis.
This compound is an orally bioavailable small molecule that functions as a HER2 antagonist by inhibiting the tyrosine kinase domain of the HER2 receptor.[3] This action blocks downstream signaling pathways that promote cell proliferation and survival. It has also been noted to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] A key characteristic of this compound is its ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[3]
Trastuzumab deruxtecan is an antibody-drug conjugate. It consists of a humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a potent topoisomerase I inhibitor payload, deruxtecan.[2][4] The trastuzumab component specifically binds to HER2 on the surface of cancer cells. Following binding, the entire ADC-HER2 complex is internalized by the cell.[5][6] Inside the cell, the linker is cleaved, releasing deruxtecan, which then induces DNA damage and apoptosis.[4][5][6] A unique feature of trastuzumab deruxtecan is its "bystander effect," where the membrane-permeable deruxtecan can diffuse out of the target cell and kill neighboring cancer cells, even those with low HER2 expression.[5][7]
Target Population
Both drugs are being developed for patients with HER2-expressing solid tumors.
This compound is currently under investigation in Phase 1/2 clinical trials for patients with HER2-positive advanced solid tumors, including HER2-positive breast cancer.[1]
Trastuzumab deruxtecan has a broader range of approved indications and is used to treat adults with unresectable or metastatic HER2-positive breast cancer who have received prior anti-HER2-based regimens.[2] It is also approved for HER2-low breast cancer, locally advanced or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma, and certain types of non-small cell lung cancer.[2][5]
Efficacy
Due to the different developmental stages, a direct comparison of clinical efficacy is not feasible.
This compound: As an investigational drug in early-phase trials, robust clinical efficacy data for this compound is not yet available. Preclinical data shows its inhibitory activity.
| Cell Line | Target | IC50 |
| BT474 | HER2 | 9.5 nM[8] |
| H838 | wt-EGFR | 12 µM[8] |
Trastuzumab deruxtecan: Extensive clinical trial data has demonstrated the significant efficacy of trastuzumab deruxtecan in various HER2-expressing tumors.
| Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| DESTINY-Breast01 | Metastatic HER2-positive breast cancer (heavily pretreated) | 60.9%[9] | 16.4 months |
| DESTINY-Breast04 | Metastatic HER2-low breast cancer | 50% | 9.9 months[7] |
| DESTINY-Gastric01 | HER2-positive gastric cancer | 43.2%[6] | 5.6 months |
| DESTINY-PanTumor02 | HER2-expressing solid tumors | 37.1% (overall), 61.3% (IHC 3+) | Not Reported in this source |
Safety and Adverse Events
This compound: The safety profile of this compound is still being evaluated in ongoing clinical trials. Detailed information on adverse events is not yet publicly available.
Trastuzumab deruxtecan: The safety profile of trastuzumab deruxtecan has been well-characterized in numerous clinical trials. The most common adverse events are generally manageable and include gastrointestinal and hematologic toxicities.[10]
Common Adverse Events (Any Grade) for Trastuzumab Deruxtecan:
A significant adverse event of special interest is interstitial lung disease (ILD)/pneumonitis, which can be severe and requires careful monitoring.[10][12]
Experimental Protocols
This compound: In Vitro Kinase Inhibitory Assay (Illustrative)
A representative experimental protocol to determine the IC50 of this compound would involve a biochemical assay.
-
Reagents and Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, a suitable substrate peptide, and this compound at various concentrations.
-
Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of this compound. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Trastuzumab Deruxtecan: DESTINY-Breast04 Clinical Trial Design
The DESTINY-Breast04 trial was a pivotal Phase 3 study that established the efficacy of trastuzumab deruxtecan in HER2-low metastatic breast cancer.[2][7]
-
Study Design: A randomized, multicenter, open-label, Phase 3 trial.[2]
-
Patient Population: 557 adult patients with unresectable or metastatic HER2-low breast cancer.[2]
-
Randomization: Patients were randomized to receive either trastuzumab deruxtecan or physician's choice of standard chemotherapy.[7]
-
Endpoints: The primary endpoint was progression-free survival. Key secondary endpoints included overall survival, objective response rate, and duration of response.[7]
-
Stratification Factors: Randomization was stratified by hormone receptor status, prior treatment with pertuzumab, and history of visceral disease.[2]
Conclusion
This compound and trastuzumab deruxtecan represent two different and promising approaches to targeting HER2-positive cancers. Trastuzumab deruxtecan is a well-established and highly effective therapy with a broad range of applications, while this compound is an emerging oral agent with a distinct mechanism of action and the potential to address unmet needs, such as brain metastases. As more data from clinical trials of this compound becomes available, a more direct comparison of their clinical utility will be possible. For now, this guide provides a foundational comparison based on the current state of knowledge for each compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety of trastuzumab deruxtecan: A meta‐analysis and pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Select Adverse Reactions | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 12. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Potential Side Effects [enhertu.com]
Perzebertinib in HER2-Positive Cancers: A Comparative Analysis for Patients Progressing on Prior Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Perzebertinib (ZN-A-1041), an investigational HER2-targeted therapy, with established treatments for patients with HER2-positive solid tumors who have experienced disease progression following other HER2-directed therapies. The data presented is based on early-phase clinical trial results for this compound and pivotal trial data for comparator agents.
Introduction to this compound
This compound is an orally administered, potent, and highly selective small molecule tyrosine kinase inhibitor (TKI) of the HER2 protein.[1] Its design facilitates penetration of the blood-brain barrier, a critical feature for treating HER2-positive cancers that have metastasized to the central nervous system (CNS), a common site of progression.[1][2] this compound is currently being evaluated in Phase 1/2 clinical trials for its safety and efficacy in patients with advanced HER2-positive solid tumors, including breast cancer.[3]
Mechanism of Action: Targeting the HER2 Signaling Pathway
The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that, upon dimerization, activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In HER2-positive cancers, overexpression of the HER2 receptor leads to uncontrolled cell growth and tumor progression.
This compound, as a TKI, functions by binding to the intracellular kinase domain of the HER2 receptor, thereby inhibiting its phosphorylation and blocking the initiation of the downstream signaling cascade. This targeted inhibition is designed to halt the growth and proliferation of cancer cells that are dependent on HER2 signaling.
Efficacy of this compound in Pre-treated Patients
Early results from the Phase 1/2 clinical trials (NCT04487236 and NCT05593094) have demonstrated promising anti-tumor activity of this compound, particularly in patients with HER2-positive breast cancer and brain metastases who have progressed on prior therapies.
Table 1: Efficacy of this compound in HER2-Positive Breast Cancer with Brain Metastases (NCT04487236, Phase 1c)
| Efficacy Endpoint | This compound + Capecitabine + Trastuzumab (n=37) |
| Overall Response Rate (ORR) | 73.0%[4] |
| Intracranial ORR (iORR) | 64.9%[4] |
| Disease Control Rate (DCR) | 100%[4] |
| Median Duration of Response (DoR) | 12.6 months[4] |
| Median Intracranial DoR | 14.7 months[4] |
| Median Progression-Free Survival (PFS) | 14.0 months[4] |
| Median Intracranial PFS | 17.4 months[4] |
Note: Data from a cohort of TKI-naïve patients with a median of 2 prior lines of therapy.[1][4]
In a separate cohort of heavily pre-treated patients (8 of 10 had received prior HER2 TKIs) from the NCT05593094 trial, this compound in combination with trastuzumab deruxtecan (T-DXd) showed encouraging signals of efficacy. One patient with brain metastases who had previously progressed on both tucatinib and T-DXd achieved a confirmed partial response.[5][6]
Comparative Efficacy of Standard Therapies After Progression
The following tables summarize the efficacy of established HER2-targeted therapies in patients who have progressed on prior treatments, providing a benchmark for evaluating the potential of this compound.
Table 2: Efficacy of Trastuzumab Deruxtecan (T-DXd) in Pre-treated HER2-Positive Metastatic Breast Cancer
| Trial (Patient Population) | Treatment Arm | ORR | Median PFS (months) | Median OS (months) |
| DESTINY-Breast02 (Post-T-DM1) | T-DXd | - | 17.8 | 39.2 |
| Physician's Choice | - | 6.9 | 34.2 | |
| DESTINY-Breast12 (With Brain Metastases, Post 1-2 prior lines) | T-DXd | 62.7% (systemic) | 17.3 | 90.3% (12-month OS rate) |
| 62.3% (intracranial, active BM) | ||||
| Real-world study (EN-SEMBLE) (Post-T-DXd) | Sequential HER2-targeted therapy | 14.5% | 4.1 | 16.2 |
Note: Data from DESTINY-Breast02 and DESTINY-Breast12 represent second-line or later settings. The EN-SEMBLE study reflects outcomes of various therapies after T-DXd discontinuation.[7][8][9]
Table 3: Efficacy of Tucatinib in Pre-treated HER2-Positive Metastatic Breast Cancer
| Trial (Patient Population) | Treatment Arm | ORR | Median PFS (months) | Median OS (months) |
| HER2CLIMB (Pre-treated, with/without brain metastases) | Tucatinib + Trastuzumab + Capecitabine | 40.6% | 7.8 | 21.9 |
| Placebo + Trastuzumab + Capecitabine | 22.8% | 5.6 | 17.4 | |
| HER2CLIMB-02 (Pre-treated, with/without brain metastases) | Tucatinib + T-DM1 | 42.0% | 9.5 | Not yet mature |
| Placebo + T-DM1 | 36.1% | 7.4 | Not yet mature |
Note: Patients in HER2CLIMB were previously treated with trastuzumab, pertuzumab, and T-DM1. HER2CLIMB-02 patients had progressed after trastuzumab and a taxane.[10][11][12][13]
Table 4: Efficacy of Other HER2-Targeted Therapies in Pre-treated Patients
| Drug Combination | Trial | Patient Population | ORR | Median PFS (months) | Median OS (months) |
| Lapatinib + Capecitabine | Retrospective Study | Post-trastuzumab, pertuzumab, and/or T-DM1 | - | 5.6 | 10.1 |
| Margetuximab + Chemo | SOPHIA | Post ≥2 anti-HER2 regimens | - | 5.8 | 21.6 |
| Trastuzumab + Chemo | SOPHIA | Post ≥2 anti-HER2 regimens | - | 4.9 | 21.9 |
Note: The SOPHIA trial showed no statistically significant difference in overall survival between the margetuximab and trastuzumab arms in the intent-to-treat population.[1][5][14]
Experimental Protocols
This compound (ZN-A-1041) Clinical Trials (NCT04487236 & NCT05593094)
These are ongoing Phase 1/2, multicenter, open-label studies evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound as a monotherapy and in combination with other agents.
-
Phase 1a (Dose Escalation, Monotherapy): Patients with HER2-positive advanced solid tumors receive escalating doses of this compound to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12][13]
-
Phase 1b (Dose Escalation, Combination): Patients with HER2-positive advanced breast cancer receive this compound in combination with standard-of-care therapies such as capecitabine and trastuzumab, or T-DXd, at various dose levels.[12][13]
-
Phase 1c (Dose Expansion, Combination): Patients are enrolled to receive this compound at the RP2D in combination with other agents to further evaluate safety and efficacy in specific patient populations, such as those with brain metastases.[12][13]
Primary Endpoints: Safety, tolerability, MTD, and RP2D. Secondary Endpoints: ORR, iORR, DCR, DoR, PFS, and OS.
Conclusion
The preliminary data for this compound in patients with HER2-positive breast cancer who have progressed on other HER2 therapies, particularly those with brain metastases, are highly encouraging. The observed overall and intracranial response rates in the Phase 1c study of this compound in combination with capecitabine and trastuzumab appear favorable when compared to historical data for other later-line therapies. However, it is crucial to note that these are early-phase results from a relatively small number of patients and direct cross-trial comparisons are inherently limited due to differences in study design and patient populations.
The ongoing and planned pivotal trials for this compound will be essential to definitively establish its efficacy and safety profile relative to the current standards of care. The ability of this compound to effectively treat intracranial disease represents a significant potential advancement for this patient population with a high unmet medical need. Continued monitoring of data from the this compound clinical development program is warranted.
References
- 1. Margetuximab Versus Trastuzumab in Patients With Previously Treated HER2-Positive Advanced Breast Cancer (SOPHIA): Final Overall Survival Results From a Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MacroGenics Announces Final Overall Survival Results from SOPHIA Study of MARGENZA™ in Patients with HER2-Positive Metastatic Breast Cancer | MacroGenics, Inc. [ir.macrogenics.com]
- 3. Efficacy and safety of lapatinib and trastuzumab for HER2-positive breast cancer: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Margetuximab-cmkb vs Trastuzumab With Chemotherapy in Previously Treated Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 6. margenzahcp.com [margenzahcp.com]
- 7. onclive.com [onclive.com]
- 8. focusononcology.com [focusononcology.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. Table 19, Summary of Key Efficacy Results in the HER2CLIMB Trial (Data Cut-Off: September 4, 2019) - Tucatinib (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Tucatinib Plus T-DM1 Extends Progression-Free Survival vs T-DM1 Alone in Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 13. Phase 3 HER2CLIMB-02 Trial Results of Tucatinib Plus Trastuzumab Emtansine in Previously Treated HER2+ MBC - Conference Correspondent [conference-correspondent.com]
- 14. The efficacy of lapatinib in patients with metastatic HER2 positive breast cancer who received prior therapy with monoclonal antibodies and antibody-drug conjugate: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Perzebertinib Demonstrates Synergistic Efficacy with Chemotherapy in Preclinical and Early Clinical Studies
For Immediate Release
New data from preclinical and early-phase clinical studies indicate that Perzebertinib (ZN-A-1041), a novel, brain-penetrant HER2 tyrosine kinase inhibitor, exhibits significant synergistic effects when combined with standard chemotherapy regimens in HER2-positive cancers, particularly in challenging-to-treat brain metastases. These findings, presented at recent major oncology conferences, suggest a promising new therapeutic strategy for patients with HER2-positive malignancies.
Enhanced Antitumor Activity in Preclinical Models
Preclinical investigations using xenograft models of HER2-positive breast cancer with brain metastases have demonstrated that this compound in combination with capecitabine and trastuzumab leads to a significantly improved intracranial antitumor efficacy compared to this compound monotherapy.[1] In a BT474 brain metastasis orthotopic xenograft model, the combination of this compound with trastuzumab emtansine (T-DM1), trastuzumab deruxtecan (T-DXd), or trastuzumab plus pertuzumab also resulted in a significant improvement in the inhibition of intracranial tumor growth.
While specific quantitative data from these preclinical studies, such as tumor growth inhibition curves and combination index values, are not yet publicly available in detail, the consistent reporting of "significant" and "synergistic" effects in conference abstracts underscores the potential of these combination regimens.
Promising Early Clinical Trial Results
The synergistic potential of this compound with chemotherapy is further supported by preliminary data from a Phase 1 clinical trial (NCT04487236). This study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound as a single agent and in combination with capecitabine and trastuzumab in patients with HER2-positive advanced solid tumors.
Early results from this trial have shown encouraging overall and intracranial response rates for the combination therapy. In TKI-naïve patients with HER2-positive breast cancer brain metastases, the combination of this compound with capecitabine and trastuzumab resulted in an overall response rate (ORR) of 78.9% and an intracranial ORR (iORR) of 73.7%, with a disease control rate (DCR) of 100% among 19 evaluable patients.[2] For comparison, in the monotherapy arm for TKI-naïve, unequivocal HER2-positive patients, the ORR and iORR were both 50%.[1][2]
Table 1: Early Clinical Efficacy of this compound in TKI-Naïve HER2+ Breast Cancer Brain Metastases
| Treatment Arm | Overall Response Rate (ORR) | Intracranial ORR (iORR) | Disease Control Rate (DCR) | Patient Population |
| This compound Monotherapy | 50% | 50% | Not Reported | Unequivocal HER2+ patients |
| This compound + Capecitabine + Trastuzumab | 78.9% | 73.7% | 100% | 19 evaluable patients |
Data sourced from ASCO 2023 abstract presentations.[1][2]
These early clinical findings, although not from a direct head-to-head comparison within the same patient cohort in this abstract, suggest a strong potential for a synergistic clinical benefit with the combination therapy.
Mechanism of Action and Rationale for Synergy
This compound is a potent inhibitor of the HER2 receptor tyrosine kinase, a key driver in HER2-positive cancers. By blocking the signaling pathways downstream of HER2, this compound inhibits tumor cell proliferation and survival. The synergistic effect with chemotherapeutic agents like capecitabine, a pro-drug of 5-fluorouracil, and trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, is thought to arise from complementary mechanisms of action. This multi-pronged attack on the cancer cells—interfering with DNA synthesis (capecitabine), blocking receptor signaling from the outside (trastuzumab), and inhibiting kinase activity from the inside (this compound)—may lead to enhanced cancer cell death and overcome potential resistance mechanisms.
Caption: Simplified signaling pathway of this compound and chemotherapy.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not yet fully published. However, based on the available information, the key methodologies likely involved:
In Vivo Xenograft Studies:
-
Cell Lines: Human HER2-positive breast cancer cell lines (e.g., BT474) capable of forming brain metastases.
-
Animal Models: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Orthotopic implantation of cancer cells into the brain to mimic clinical brain metastases.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Chemotherapy/antibody monotherapy (e.g., capecitabine, trastuzumab)
-
Combination therapy (this compound + chemotherapy/antibody)
-
-
Endpoints: Tumor growth inhibition, overall survival, and monitoring of animal well-being. Tumor volume was likely measured using bioluminescence imaging or MRI.
References
A Comparative Guide to the Safety Profiles of HER2 Inhibitors: Benchmarking Perzebertinib
Disclaimer: Perzebertinib is a hypothetical agent. All data and characteristics presented for this compound are illustrative and designed to provide a framework for comparison against established therapies based on common safety evaluation paradigms in oncology drug development.
Human Epidermal Growth Factor Receptor 2 (HER2) is a critical target in oncology, particularly in a subset of breast, gastric, and other cancers. The development of HER2 inhibitors has significantly improved patient outcomes. However, these powerful therapies are associated with distinct safety profiles that require careful management. This guide provides a comparative analysis of the safety profile of the hypothetical agent this compound against several classes of approved HER2 inhibitors, supported by experimental data and standardized clinical trial methodologies.
Comparative Safety Profile: Key Adverse Events
The following table summarizes the incidence of common and clinically significant Grade 3 or higher adverse events (AEs) observed in key clinical trials for various HER2 inhibitors. AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event (Grade ≥3) | This compound (TKI) (Hypothetical Data) | Trastuzumab (mAb) | Lapatinib (TKI) | Neratinib (TKI) | Ado-trastuzumab emtansine (T-DM1) (ADC) | Tucatinib (TKI) |
| Diarrhea | 15% | <1% | 13%[1] | 40%[2] | <1% | 13%[3] |
| Left Ventricular Ejection Fraction (LVEF) Decline | <1% | 1-4%[4][5] | <1%[6] | <2% | <2% | 1.5% |
| Hepatotoxicity (ALT/AST Increase) | 8% | <1% | 2-6%[7] | <2% | 3-4%[8] | 5-13%[3][9] |
| Thrombocytopenia | 2% | <1% | <1% | <1% | 13%[8] | 1% |
| Rash / Hand-Foot Syndrome | 5% | <1% | 6%[8] | <1% | 6%[10] | 13%[3] |
| Fatigue | 4% | <1% | 4% | 8% | 3-5% | 5%[3] |
| Nausea / Vomiting | 3% | <1% | 2% | 3% | 1-2% | 2-3%[3][11] |
TKI: Tyrosine Kinase Inhibitor; mAb: Monoclonal Antibody; ADC: Antibody-Drug Conjugate. Note: Incidence rates are compiled from various clinical trials and may differ based on patient population and combination therapies.
Key Signaling Pathways and Mechanisms of Action
HER2 activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival.[12] Different classes of HER2 inhibitors interrupt this signaling at distinct points. Monoclonal antibodies like trastuzumab bind to the extracellular domain of the HER2 receptor, while Tyrosine Kinase Inhibitors (TKIs) like this compound, lapatinib, neratinib, and tucatinib act intracellularly to block the kinase activity.
Experimental Protocols & Safety Monitoring
The assessment of an inhibitor's safety profile is a critical component of its clinical development, governed by rigorous protocols to ensure patient safety and data validity.
General Safety Assessment Workflow
Clinical trials employ a systematic workflow for safety monitoring, from patient enrollment to data analysis and reporting. This process is overseen by institutional review boards (IRBs) and, for larger trials, independent Data and Safety Monitoring Boards (DSMBs).[13][14]
Methodology for Key Toxicity Assessments
-
Cardiotoxicity Monitoring:
-
Protocol: Patients undergo baseline cardiac assessment before initiating therapy. Left Ventricular Ejection Fraction (LVEF) is measured via echocardiogram (ECHO) or multigated acquisition (MUGA) scan.[15]
-
Frequency: LVEF is reassessed at regular intervals (e.g., every 3 months) during treatment and upon completion.[15]
-
Actionable Criteria: A significant drop in LVEF (e.g., >10% from baseline to a value below 50%) triggers treatment interruption and cardiological consultation.[6] Cardiotoxicity associated with HER2 inhibitors is often reversible upon treatment cessation.[16]
-
-
Hepatotoxicity Monitoring:
-
Protocol: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin, are monitored.[11][17]
-
Frequency: Blood samples are taken at baseline and typically before each treatment cycle or every 3-4 weeks.[17]
-
Actionable Criteria: For TKIs like lapatinib and tucatinib, significant elevations (e.g., ALT >5 times the upper limit of normal) may require dose interruption, reduction, or discontinuation.[7][11] Genetic screening for certain HLA alleles (e.g., HLA-DRB1*07:01) has been associated with a higher risk of lapatinib-induced liver injury.[7]
-
-
Diarrhea Management:
-
Protocol: For TKIs known to cause significant diarrhea, such as neratinib, proactive management is crucial.[18]
-
Methodology: This can involve prophylactic administration of antidiarrheal agents like loperamide for the first 1-2 cycles of therapy.[18][19] An alternative strategy is a dose-escalation approach, where the drug is started at a lower dose and increased to the target dose over several weeks to improve tolerability.[20]
-
Grading and Intervention: Patients are educated to self-report diarrhea, which is graded based on frequency and severity. Grade 3/4 diarrhea requires immediate medical intervention, dose interruption, and supportive care.[21]
-
References
- 1. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. hsa.gov.sg [hsa.gov.sg]
- 4. Cardiotoxicity of HER2-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side Effects for Herceptin® (trastuzumab) in HER2+ Metastatic Breast Cancer [herceptin.com]
- 6. 1852-Cardiac toxicity associated with HER-2 targeted agents | eviQ [eviq.org.au]
- 7. Lapatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. preprints.org [preprints.org]
- 11. Safety Info for TUKYSA® (tucatinib) in 2L+ HER2+ MBC [tukysahcp.com]
- 12. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alliance - Study Monitoring / DSMB [allianceforclinicaltrialsinoncology.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. Cardiotoxicity and the Evolving Landscape of HER2-Targeted Breast Cancer Treatment - American College of Cardiology [acc.org]
- 16. HER2 Receptor Antagonist–Associated Cardiotoxicity [jhoponline.com]
- 17. drugs.com [drugs.com]
- 18. breastcancer.org [breastcancer.org]
- 19. researchgate.net [researchgate.net]
- 20. Management of Diarrhea in Patients with HER2-Positive Breast Cancer Treated with Neratinib: A Case Series and Summary of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
Safety Operating Guide
Proper Disposal of Perzebertinib: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must adhere to specific procedures for the safe and compliant disposal of Perzebertinib. While categorized as a non-hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the disposal of this compound in its various forms within a research setting.
A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture.[1] However, it is imperative to follow institutional and local regulations for non-hazardous chemical waste.[2][3]
Disposal Procedures for this compound and Contaminated Materials
The following table outlines the recommended disposal methods for this compound and associated laboratory materials.
| Waste Type | Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as non-hazardous solid chemical waste. Place in a clearly labeled, sealed container and discard according to your institution's guidelines for non-hazardous waste.[2] |
| This compound Solutions (Aqueous) | Neutralize to a pH between 5 and 9, if necessary. Dispose of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[4] Small quantities of non-hazardous liquid waste may be poured down the sink drain after obtaining approval from the relevant environmental health and safety department.[2] |
| This compound Solutions (in Organic Solvents) | Dispose of as chemical waste through your institution's hazardous waste management program. Do not dispose of organic solvents down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the regular laboratory trash, provided they are free of any hazardous materials. |
| Grossly Contaminated Materials (e.g., spills) | Absorb liquid spills with an inert material (e.g., vermiculite, sand).[5] Collect the absorbed material and contaminated personal protective equipment (PPE) in a sealed container for disposal as non-hazardous chemical waste. |
| Empty this compound Containers | Deface or remove the label to indicate the container is empty.[2] Dispose of in the regular trash or recycling, as per institutional policy. |
Experimental Protocols for Waste Handling
Spill Decontamination Procedure:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety glasses.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently sweep to avoid creating dust.
-
Clean the Area: Decontaminate the spill surface with a suitable cleaning agent (e.g., soap and water, or a detergent solution).
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed and clearly labeled waste container.
-
Dispose of Waste: Dispose of the waste container following the procedures for non-hazardous chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ebusiness.avma.org [ebusiness.avma.org]
Essential Safety and Logistical Guidance for Handling Perzebertinib
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Perzebertinib (also known as ZN-A-1041). Given that this compound is a potent HER2 tyrosine kinase inhibitor, a comprehensive approach to personal protection and safe handling is mandatory to minimize exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound, based on standard practices for potent protein kinase inhibitors.[3][4] Adherence to these guidelines is critical at all stages of handling, from receiving and storage to experimental use and disposal.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Purpose |
| Eye & Face Protection | Safety Goggles with Side-Shields | Must meet ANSI Z87.1 standards or equivalent (e.g., European Standard EN166).[3] A face shield may be required for splash hazards. | Protects eyes from splashes, aerosols, and solid particulates. |
| Hand Protection | Double Gloving (Chemotherapy-rated) | Two pairs of powder-free, chemotherapy-rated nitrile gloves are recommended, especially when handling stock solutions.[4][5] | Provides a robust barrier to prevent skin contact and absorption. |
| Body Protection | Impervious Laboratory Coat or Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Should have long sleeves and tight-fitting cuffs.[4][6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[4] | Prevents inhalation of aerosolized particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed.
1. Preparation and Workspace Setup:
-
Designated Area: All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]
-
Surface Protection: The work surface should be covered with plastic-backed absorbent paper to contain any spills.[4]
-
Gather Materials: Ensure all necessary equipment and supplies, including the required PPE, are readily available before starting any procedure.
2. Donning PPE:
-
Before entering the designated handling area, correctly put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[4]
3. Handling Procedures:
-
Solid Compound: When handling the powdered form of this compound, use caution to avoid generating dust.[3] Use appropriate tools and techniques for weighing and transferring the solid.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the compound.[3]
4. Decontamination and Doffing PPE:
-
Workspace Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood or BSC with an appropriate decontamination solution. Dispose of the absorbent paper as hazardous waste.[4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the gown, and then the inner gloves.[4]
-
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.[4]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials, including pipette tips, tubes, gloves, gowns, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Conduct a thorough risk assessment for each experiment to identify potential hazards and implement appropriate control measures.
-
Training: Ensure all personnel handling this compound are fully trained on the potential hazards and the required safety procedures.
-
Emergency Procedures: Establish and clearly communicate emergency procedures for spills, exposures, and other incidents. An accessible safety shower and eye wash station are mandatory.[8]
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. dupont.com.sg [dupont.com.sg]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
